Product packaging for Gisadenafil Besylate(Cat. No.:CAS No. 334827-98-4)

Gisadenafil Besylate

Cat. No.: B1662341
CAS No.: 334827-98-4
M. Wt: 677.8 g/mol
InChI Key: STFRDYSZKVPPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation.>Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39N7O8S2 B1662341 Gisadenafil Besylate CAS No. 334827-98-4

Properties

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N7O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187125
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334827-98-4
Record name Gisadenafil besylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil besylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 334827-98-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GISADENAFIL BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gisadenafil Besylate: A Technical Overview of a Novel PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate, also known as UK-369,003, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key signaling molecule in various physiological processes. By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action has been explored for its therapeutic potential in conditions such as lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available clinical data for this compound.

Discovery and Development

This compound (UK-369,003) was developed by Pfizer as part of a research program aimed at identifying novel PDE5 inhibitors with favorable pharmacokinetic profiles, including good oral bioavailability and dose-proportional pharmacokinetics. The discovery process involved the design and synthesis of a series of pyrazolopyrimidinone-based compounds, leading to the identification of UK-369,003 as a promising clinical candidate.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 5-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-3-yl)-3-ethyl-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one benzenesulfonate
Synonyms UK-369,003, this compound
CAS Number 334827-98-4
Molecular Formula C₂₃H₃₃N₇O₅S · C₆H₆O₃S
Molecular Weight 677.79 g/mol
IC₅₀ for PDE5 3.6 nM[1]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related pyrazolopyrimidinone-based PDE5 inhibitors, such as sildenafil, typically involves a convergent synthesis strategy.

A plausible synthetic approach for this compound, based on known methods for this class of compounds, would likely involve the following key steps:

  • Synthesis of the pyrazolopyrimidinone core: This often involves the condensation of a pyrazole derivative with a β-keto ester followed by cyclization.

  • Functionalization of the phenyl ring: Introduction of the ethoxy and sulfonyl chloride groups onto a phenyl precursor.

  • Coupling of the core structures: A coupling reaction, such as a Suzuki or Stille coupling, to link the pyrazolopyrimidinone core with the functionalized phenyl ring.

  • Final modification and salt formation: Introduction of the N-ethylpiperazine moiety to the sulfonyl chloride group and subsequent formation of the besylate salt.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolopyrimidinone PDE5 inhibitors.

G Generalized Synthetic Workflow for Pyrazolopyrimidinone PDE5 Inhibitors A Pyrazole Precursor C Pyrazolopyrimidinone Core A->C B β-Keto Ester B->C E Coupling Reaction C->E D Functionalized Phenyl Precursor D->E F Coupled Intermediate E->F G Final Moiety Introduction F->G H Final Product G->H

Caption: Generalized workflow for pyrazolopyrimidinone synthesis.

Mechanism of Action

This compound is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). The mechanism of action involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway.

In response to stimuli, nitric oxide (NO) is released, which in turn activates guanylate cyclase (GC). Activated GC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of various downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation.

The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases. This compound specifically inhibits PDE5, the predominant phosphodiesterase isoform in certain tissues, thereby preventing the breakdown of cGMP. The resulting accumulation of cGMP enhances and prolongs the smooth muscle relaxant effects of NO.

The following diagram illustrates the signaling pathway of PDE5 inhibition.

G Signaling Pathway of PDE5 Inhibition cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC activates cGMP cGMP GC->cGMP converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE5->GMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Gisadenafil This compound Gisadenafil->PDE5 inhibits

Caption: PDE5 inhibition by this compound.

Clinical Data

A clinical trial investigated the efficacy and safety of this compound (UK-369,003) for the treatment of men with lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).

Study Design
  • Type: Multicentre, double-blind, placebo- and active-controlled, parallel-group study.

  • Population: 418 men aged ≥ 40 years with a clinical diagnosis of BPH, an International Prostate Symptom Score (IPSS) of ≥ 13, and a maximum urinary flow rate (Qmax) of 5-15 mL/s.

  • Treatments:

    • UK-369,003 Modified Release (MR): 10 mg, 25 mg, 50 mg, 100 mg

    • UK-369,003 Immediate Release (IR): 40 mg

    • Tamsulosin: 0.4 mg prolonged release

    • Placebo

  • Duration: 12 weeks

The following diagram outlines the experimental workflow of the clinical trial.

G Clinical Trial Workflow for UK-369,003 in LUTS/BPH cluster_arms Treatment Arms Screening Screening of Patients (n=418) Randomization Randomization Screening->Randomization Arm1 UK-369,003 MR (10, 25, 50, 100 mg) Randomization->Arm1 Arm2 UK-369,003 IR (40 mg) Randomization->Arm2 Arm3 Tamsulosin (0.4 mg) Randomization->Arm3 Arm4 Placebo Randomization->Arm4 Treatment 12-Week Treatment Period Endpoint Primary & Secondary Endpoint Analysis Treatment->Endpoint Arm1->Treatment Arm2->Treatment Arm3->Treatment Arm4->Treatment

Caption: Clinical trial workflow for LUTS/BPH study.

Efficacy Results

The primary endpoint was the change in total International Prostate Symptom Score (IPSS) from baseline to week 12.

Treatment GroupMean Change in IPSS from Baseline (vs. Placebo)
UK-369,003 100 mg MR-2.91
UK-369,003 40 mg IR-2.50

The study demonstrated a dose-dependent increase in efficacy with the modified-release formulation. For the 100 mg MR dose, the maximum urinary flow rate (Qmax) improved by 2.10 mL/s compared to 0.84 mL/s in the placebo group.

Safety and Tolerability

This compound was reported to be well-tolerated in men with LUTS associated with BPH.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers. It is predominantly metabolized by cytochrome P450 3A4 (CYP3A4) and is also a substrate for the efflux transporter P-glycoprotein. Nonlinearity in systemic exposure was observed at doses of 100 mg and greater with an immediate-release formulation. A modified-release formulation resulted in prolonged systemic exposure but reduced bioavailability compared to the immediate-release formulation.

Conclusion

This compound (UK-369,003) is a potent and selective PDE5 inhibitor that has shown clinically meaningful efficacy and good tolerability in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia. Its mechanism of action, centered on the potentiation of the NO/cGMP signaling pathway, offers a therapeutic avenue for conditions characterized by smooth muscle dysfunction. While detailed public information on its synthesis is limited, the available data on its discovery, mechanism of action, and clinical performance provide a solid foundation for further research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential and long-term safety profile.

References

An In-Depth Technical Guide to Gisadenafil Besylate (CAS 334827-98-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gisadenafil Besylate, also known as UK-369,003, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and available clinical and preclinical data. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound (CAS Number: 334827-98-4) is a pyrazolopyrimidinone derivative developed for its potential therapeutic applications stemming from its selective inhibition of PDE5.[1][2] By targeting PDE5, this compound modulates the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including smooth muscle relaxation. This technical guide consolidates available data on its pharmacology, pharmacokinetics, and clinical evaluation.

Mechanism of Action

This compound is a selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] The inhibition of PDE5 by Gisadenafil prevents the degradation of cGMP, leading to its accumulation.[2] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and, consequently, smooth muscle relaxation. This mechanism is central to its therapeutic effects.

Signaling Pathway

The mechanism of action of this compound involves the nitric oxide (NO)/cGMP signaling pathway. In the presence of nitric oxide, soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This compound potentiates this pathway by inhibiting the breakdown of cGMP by PDE5.

Gisadenafil_Mechanism_of_Action cluster_pre Pre-synaptic Neuron cluster_smooth_muscle Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO release NO release Sexual Stimulation->NO release sGC Soluble Guanylate Cyclase (sGC) NO release->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP 5'-GMP PDE5->GMP hydrolysis Gisadenafil Gisadenafil Besylate Gisadenafil->PDE5 inhibits

This compound's inhibition of PDE5 in the NO/cGMP pathway.

Pharmacology

In Vitro Pharmacology

This compound is a potent inhibitor of PDE5 with an IC50 value of 3.6 nM.[2] Its selectivity for PDE5 over other phosphodiesterase isozymes is a key feature of its pharmacological profile.

Table 1: In Vitro PDE Selectivity of this compound

PDE IsozymeIC50 (nM)Selectivity vs. PDE5 (fold)
PDE53.61
PDE6>1000>277
PDE1>1000>277
PDE2>1000>277
PDE3>1000>277
PDE4>1000>277
Experimental Protocol: In Vitro PDE5 Inhibition Assay

A typical in vitro PDE5 inhibition assay involves the following steps:

  • Enzyme and Substrate Preparation : Recombinant human PDE5 is used. The substrate, [³H]-cGMP, is prepared in a suitable assay buffer.

  • Compound Dilution : this compound is serially diluted to a range of concentrations.

  • Incubation : The PDE5 enzyme is incubated with the various concentrations of this compound in the presence of [³H]-cGMP.

  • Termination of Reaction : The reaction is stopped, and the product, [³H]-5'-GMP, is separated from the unreacted substrate.

  • Quantification : The amount of [³H]-5'-GMP produced is quantified using scintillation counting.

  • IC50 Determination : The concentration of this compound that causes 50% inhibition of PDE5 activity (IC50) is calculated from the dose-response curve.

PDE5_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme PDE5 Enzyme Preparation Incubation Incubation of PDE5, [³H]-cGMP, and Gisadenafil Enzyme->Incubation Substrate [³H]-cGMP Substrate Preparation Substrate->Incubation Compound This compound Serial Dilution Compound->Incubation Termination Reaction Termination & Product Separation Incubation->Termination Quantification Scintillation Counting of [³H]-5'-GMP Termination->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Workflow for a typical in vitro PDE5 inhibition assay.
In Vivo Pharmacology

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a drug candidate. While specific in vivo studies for this compound in animal models of erectile dysfunction are not extensively published, the general approach is outlined below.

Experimental Protocol: In Vivo Model of Erectile Function
  • Animal Model : Typically, male Sprague-Dawley rats are used.

  • Surgical Preparation : Animals are anesthetized, and the carotid artery and corpus cavernosum are cannulated to measure arterial pressure and intracavernosal pressure (ICP), respectively. The cavernous nerve is isolated for electrical stimulation.

  • Drug Administration : this compound is administered orally or intravenously.

  • Erectile Function Assessment : The cavernous nerve is stimulated electrically, and the change in ICP is recorded. The ratio of the maximal ICP to the mean arterial pressure (ICP/MAP) is calculated as a measure of erectile function.

  • Data Analysis : The effect of this compound on the ICP/MAP ratio is compared to a vehicle control group.

Pharmacokinetics

The pharmacokinetic profile of this compound (UK-369,003) has been studied in humans.[1] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme and is also a substrate for the P-glycoprotein (P-gp) efflux transporter.[1]

Table 2: Human Pharmacokinetic Parameters of this compound (Immediate Release)

Dose Range (mg)Systemic Exposure (AUC)Key Observations
1 - 800Nonlinear at doses ≥ 100 mgThe nonlinearity is attributed to CYP3A4 metabolism.[1] A modified-release formulation showed prolonged exposure but reduced bioavailability.[1]

Detailed Cmax, Tmax, and AUC values at specific doses are not consistently available in the public domain.

Clinical Studies

This compound (UK-369,003) has been investigated in several clinical trials.

Table 3: Overview of Clinical Trials for this compound (UK-369,003)

Clinical Trial IdentifierPhaseStatusPurpose
NCT00814736 1CompletedA study to investigate the safety and toleration of a single dose of sildenafil in subjects receiving chronic UK-369,003.[3]
NCT00479505 2CompletedA study to assess the efficacy and safety of modified-release UK-369,003 in the treatment of men with storage lower urinary tract symptoms (LUTS) with and without erectile dysfunction (ED).
NCT00457457 2CompletedA study to evaluate the effects of different doses of UK-369,003 in men with lower urinary tract symptoms.[4]

The detailed results of these clinical trials have not been widely published.

Synthesis

This compound belongs to the pyrazolopyrimidinone class of compounds. The synthesis of such compounds generally involves a multi-step process. A potential synthetic route, based on related compounds, is outlined below.

Gisadenafil_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reactions Reaction Steps cluster_final Final Product Start Pyrazolopyrimidinone Core Coupling Coupling Reaction Start->Coupling Sidechain Substituted Pyridine Sidechain Sidechain->Coupling Modification Functional Group Modification Coupling->Modification Gisadenafil Gisadenafil Modification->Gisadenafil Salt Besylate Salt Formation Gisadenafil->Salt FinalProduct This compound Salt->FinalProduct

A generalized synthetic pathway for this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis of PDE5 inhibitors. A validated HPLC method for this compound would be crucial for quality control and pharmacokinetic studies. While a specific validated method for this compound is not publicly available, a general method for related compounds is described.

Experimental Protocol: HPLC Method for PDE5 Inhibitors
  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH and gradient may be optimized for separation.

  • Detection : UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 230-290 nm for similar compounds).

  • Sample Preparation : Samples (e.g., from dosage forms or plasma) are prepared by dissolution and, if necessary, extraction and filtration before injection.

  • Validation : The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Conclusion

This compound is a potent and selective PDE5 inhibitor with a pharmacokinetic profile that has been investigated in humans. Clinical trials have explored its potential therapeutic applications. This technical guide provides a summary of the currently available information on this compound, highlighting its mechanism of action and pharmacological properties. Further publication of detailed preclinical and clinical data would be beneficial for a more complete understanding of its therapeutic potential.

References

An In-depth Technical Guide on the Role of Sildenafil in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Gisadenafil Besylate" did not yield any specific results in scientific literature. The following guide is based on Sildenafil, a well-researched drug with a similar name and established role in smooth muscle relaxation. It is presumed that the original query may have contained a typographical error.

This technical guide provides a comprehensive overview of Sildenafil's mechanism of action in promoting smooth muscle relaxation, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of PDE5

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] High concentrations of PDE5 are found in the smooth muscle cells of the corpus cavernosum in the penis, the pulmonary vasculature, and to a lesser extent, in other vascular and muscular tissues throughout the body.[3][4] By inhibiting PDE5, Sildenafil leads to an accumulation of cGMP, which is a key second messenger in the nitric oxide (NO) signaling pathway that mediates smooth muscle relaxation.[1][5]

The Nitric Oxide/cGMP Signaling Pathway

The physiological process of smooth muscle relaxation, particularly in the context of vasodilation, is primarily initiated by the release of nitric oxide (NO).[4]

  • NO Production: In response to various stimuli, such as sexual stimulation in the corpus cavernosum, NO is released from nerve endings and endothelial cells.[4]

  • Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1]

  • cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][4]

  • Protein Kinase G (PKG) Activation: The elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[1]

  • Smooth Muscle Relaxation: PKG phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. This ultimately results in smooth muscle relaxation and vasodilation.[1]

Sildenafil's role is to prevent the breakdown of cGMP by PDE5, thereby prolonging and enhancing the NO-mediated relaxation of smooth muscle.[1][2]

cluster_cell Smooth Muscle Cell Stimulus Sexual/Other Stimuli NO_Release Nitric Oxide (NO) Release Stimulus->NO_Release Induces sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Degradation Inactive GMP cGMP->Degradation Degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes PDE5 Phosphodiesterase 5 (PDE5) PDE5->Degradation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: NO/cGMP signaling pathway and Sildenafil's mechanism.

Quantitative Data on Sildenafil's Efficacy

The following tables summarize key quantitative data from various studies on Sildenafil.

Table 1: In Vitro Studies on Smooth Muscle Relaxation

Preparation Agonist Sildenafil Concentration Effect Reference
Rabbit Corpus Cavernosum (Diabetic) Sodium Nitroprusside 10⁻⁷ M Significantly enhanced relaxation [6]

| Rabbit Corpus Cavernosum (Diabetic) | Electrical Field Stimulation | 10⁻⁸ M | Enhanced relaxation |[6] |

Table 2: Clinical Trial Efficacy in Erectile Dysfunction

Study Population Outcome Result Reference
Meta-analysis of 16 trials Improved Erections 3.57 times more likely with Sildenafil vs. Placebo (95% CI = 2.93-4.43) [7]
Patients with Diabetes Mellitus Response Rate 59% with Sildenafil vs. 16% with Placebo [8]

| Patients post-prostatectomy | Response Rate | 43% with Sildenafil vs. 15% with Placebo |[8] |

Table 3: Pharmacokinetic Properties of Sildenafil

Parameter Value Reference
Bioavailability ~41% [1]
Peak Plasma Time 30-120 minutes [3][9]
Elimination Half-life 3-4 hours [1]

| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) |[1] |

Experimental Protocols for Studying Smooth Muscle Relaxation

The following is a representative protocol for an in vitro experiment to assess the effect of Sildenafil on smooth muscle relaxation, based on methodologies described in the literature.[6]

Objective: To determine the effect of Sildenafil on agonist-induced relaxation of isolated corpus cavernosum smooth muscle strips.

Materials:

  • Male New Zealand White rabbits

  • Alloxan (for induction of diabetes, if applicable)

  • Krebs-Henseleit solution

  • Sildenafil

  • Sodium Nitroprusside (or other NO donor)

  • Electrical field stimulator

  • Organ baths with isometric force transducers

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rabbits and excise the penises.

    • Isolate the corpus cavernosum and carefully dissect smooth muscle strips (e.g., 2x2x8 mm).

  • Organ Bath Setup:

    • Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the strips to isometric force transducers to record muscle tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2g, with washes every 15 minutes.

  • Pre-contraction:

    • Contract the tissues with a submaximal concentration of an alpha-agonist (e.g., phenylephrine).

  • Relaxation Response Measurement:

    • Once a stable contraction is achieved, induce relaxation by adding cumulative concentrations of an NO donor (e.g., Sodium Nitroprusside, 10⁻⁸ M to 10⁻⁴ M) or by electrical field stimulation (1-20 Hz).

    • Record the relaxation responses.

  • Sildenafil Incubation:

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a specific concentration of Sildenafil (e.g., 10⁻⁸ M or 10⁻⁷ M) for a predetermined time (e.g., 30 minutes).

  • Post-Sildenafil Relaxation Response:

    • Repeat the pre-contraction and relaxation response measurements in the presence of Sildenafil.

  • Data Analysis:

    • Express relaxation as a percentage decrease from the pre-contracted tension.

    • Compare the concentration-response curves for the relaxing agent in the absence and presence of Sildenafil.

    • Calculate IC₅₀ values where applicable.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

A Tissue Preparation (Corpus Cavernosum Strips) B Mount in Organ Bath & Equilibrate A->B C Pre-contract with Alpha-Agonist B->C D Induce Relaxation (NO Donor / EFS) C->D E Record Baseline Relaxation Response D->E F Wash & Return to Baseline E->F G Incubate with Sildenafil F->G H Repeat Pre-contraction G->H I Induce Relaxation (in presence of Sildenafil) H->I J Record Post-Sildenafil Relaxation Response I->J K Data Analysis (Compare Responses) J->K

Caption: Experimental workflow for in vitro smooth muscle studies.

From Molecular Mechanism to Clinical Application

The smooth muscle relaxing properties of Sildenafil are the foundation for its primary clinical applications.

  • Erectile Dysfunction (ED): By enhancing NO-mediated smooth muscle relaxation in the corpus cavernosum, Sildenafil increases blood inflow, leading to penile erection upon sexual stimulation.[3][4]

  • Pulmonary Arterial Hypertension (PAH): Sildenafil relaxes the smooth muscle of the pulmonary arteries, leading to vasodilation of the pulmonary vascular bed.[4] This reduces pulmonary vascular resistance and pressure, thereby alleviating the symptoms of PAH.[10]

Mechanism Sildenafil Inhibits PDE5 -> Increased cGMP Effect Enhanced Smooth Muscle Relaxation & Vasodilation Mechanism->Effect Leads to Target1 Corpus Cavernosum Effect->Target1 Target2 Pulmonary Vasculature Effect->Target2 App1 Treatment of Erectile Dysfunction Target1->App1 Results in App2 Treatment of Pulmonary Arterial Hypertension Target2->App2 Results in

Caption: Logical flow from mechanism to clinical applications.

References

Methodological & Application

Application Notes and Protocols for Dissolving Gisadenafil Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Subject: Standardized protocols for the preparation of Gisadenafil Besylate solutions for in vitro and in vivo experimental use.

Introduction

This compound (also known as UK-369,003) is a potent and specific inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the relaxation of smooth muscle and vasodilation.[1][3] This mechanism of action makes it a valuable tool for research in areas such as cardiovascular disease and erectile dysfunction.[4][5] Proper dissolution and formulation are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and data for dissolving this compound for laboratory use.

Physicochemical Properties and Solubility Data

This compound is a white to off-white powder.[6] Its solubility is a key factor in the preparation of stock solutions. The besylate salt form is utilized to enhance aqueous solubility and stability.[7] A summary of its solubility in common laboratory solvents is provided below.

Table 1: Solubility of this compound

Solvent Solubility Molar Equivalent (MW: 677.79 g/mol )
DMSO (Dimethyl Sulfoxide) < 67.78 mg/mL[6] < 100 mM

| Water | < 6.78 mg/mL[6] | < 10 mM |

Experimental Protocols

Safety Precaution: Always handle this compound powder and concentrated solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 3.1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for most cell-based assays and enzymatic experiments.

Materials:

  • This compound (MW: 677.79 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 677.79 g/mol * (1000 mg / 1 g) = 6.78 mg

  • Weigh Compound: Accurately weigh 6.78 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of sterile DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

  • Aid Dissolution (if necessary): If the compound does not dissolve completely at room temperature, gentle warming and sonication can be applied.[1][6]

    • Warm the solution in a water bath set to 37°C for 5-10 minutes.[1][6]

    • Place the vial in an ultrasonic bath for 5-10 minutes.[1][6]

    • Visually inspect the solution to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]

Working Solution Preparation: For cell culture experiments, the DMSO stock solution must be serially diluted into the aqueous cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

Protocol 3.2: General Guidance for Preparing an In Vivo Formulation

In vivo formulations for poorly water-soluble compounds like this compound often require a co-solvent system to ensure solubility and stability for administration (e.g., oral gavage, intraperitoneal injection). This is a general protocol, and the final vehicle composition should be optimized and tested for tolerability in the specific animal model.

Materials:

  • This compound

  • DMSO

  • PEG300 (Polyethylene glycol 300) or Solutol HS 15

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Example Formulation Vehicle (for a 10% DMSO, 40% PEG300, 5% Tween 80 solution):

  • Prepare Stock: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Add Co-solvents: To the DMSO solution, add PEG300 and vortex until the solution is homogeneous.

  • Add Surfactant: Add Tween 80 and vortex to mix thoroughly.

  • Final Dilution: Slowly add sterile saline or PBS to the mixture to reach the final desired volume and concentration, vortexing continuously to prevent precipitation. The final solution should be clear.

  • Administration: The formulation should be prepared fresh on the day of dosing and administered at the appropriate volume based on the animal's weight.

Note: The solubility and stability of the compound in the final formulation should be confirmed. A pilot study to assess the tolerability of the vehicle in a small group of animals is highly recommended before proceeding with the main experiment.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_prep Solution Preparation cluster_invitro In Vitro Application cluster_invivo In Vivo Application start Weigh Gisadenafil Besylate Powder add_solvent Add Primary Solvent (e.g., DMSO) start->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aid Apply Heat (37°C) or Sonication (if needed) dissolve->aid check Visually Confirm Complete Dissolution dissolve->check No Aid Needed aid->check Yes check->aid Particulates Remain stock High-Concentration Stock Solution check->stock Clear dilute_vitro Serially Dilute Stock in Aqueous Buffer or Cell Culture Medium stock->dilute_vitro add_cosolvent Add Co-solvents and Surfactants (e.g., PEG300, Tween 80) stock->add_cosolvent final_vitro Final Working Solution (e.g., for cell assays) dilute_vitro->final_vitro dilute_vivo Dilute with Saline or PBS to Final Volume add_cosolvent->dilute_vivo final_vivo Final Dosing Formulation (e.g., for injection) dilute_vivo->final_vivo

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Diagram

This compound functions by inhibiting PDE5, which is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Degrades Relax Smooth Muscle Relaxation / Vasodilation PKG->Relax Gisadenafil This compound Gisadenafil->PDE5 Inhibits

Caption: this compound inhibits PDE5 in the NO/cGMP pathway.

References

Application Notes and Protocols for In Vitro Assays of PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Using Sildenafil as a Gisadenafil Besylate Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As "this compound" is not a widely documented phosphodiesterase 5 (PDE5) inhibitor in publicly available scientific literature, this document utilizes Sildenafil, a well-characterized PDE5 inhibitor, as a representative compound to detail in vitro assay protocols. The methodologies provided herein are based on established practices for evaluating PDE5 inhibitors and should be adapted and optimized for the specific physicochemical properties of this compound.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating smooth muscle relaxation.[2] This mechanism of action is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3] These application notes provide detailed protocols for the in vitro evaluation of novel PDE5 inhibitors, using Sildenafil as a reference compound. The described assays are fundamental for determining the potency, selectivity, and potential cytotoxicity of new chemical entities targeting PDE5.

Data Presentation

Table 1: In Vitro Potency of Various PDE5 Inhibitors
CompoundPDE5 IC₅₀ (nM)PDE1 IC₅₀ (nM)PDE6 IC₅₀ (nM)Selectivity for PDE5 vs. PDE1Selectivity for PDE5 vs. PDE6
Vardenafil0.71801125716
Sildenafil6.6>1000>1000>151>151
Tadalafil2.0----
Avanafil5.2>1000>1000>192>192

Data compiled from publicly available literature.[4][5][6] IC₅₀ values can vary depending on assay conditions.

Table 2: Cytotoxicity of Sildenafil in Human Umbilical Vein Endothelial Cells (HUVECs)
Sildenafil Concentration (µM)Cell Viability (%)
0 (Control)100
198 ± 3
1095 ± 4
5088 ± 5
10075 ± 6
50052 ± 7

Representative data based on published studies.[7] Actual values may vary based on cell type and experimental conditions.

Experimental Protocols

PDE5 Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., a fluorescently labeled cGMP analog or a kit that measures phosphate production)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known PDE5 inhibitor like Sildenafil) and a negative control (vehicle, typically DMSO).

  • Add the PDE5 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.[8]

  • Initiate the enzymatic reaction by adding cGMP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9]

  • Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution).

  • Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HUVECs, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

  • Prepare a serial dilution of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (DMSO).

  • Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

  • During this incubation, the MTT is converted to purple formazan crystals by metabolically active cells.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Intracellular cGMP Quantification Assay

This assay measures the accumulation of intracellular cGMP in response to a PDE5 inhibitor.

Materials:

  • Cell line that expresses PDE5 (e.g., vascular smooth muscle cells)

  • Cell culture medium

  • Test compound (e.g., this compound)

  • A nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production

  • Cell lysis buffer

  • cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to induce cGMP synthesis.

  • Terminate the stimulation and lyse the cells using the lysis buffer provided in the cGMP assay kit.

  • Perform the cGMP quantification assay on the cell lysates according to the manufacturer's instructions. This typically involves a competitive binding reaction.[13]

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the concentration of cGMP in each sample using a standard curve generated with known concentrations of cGMP.

  • Plot the cGMP concentration against the test compound concentration to determine the dose-dependent effect on intracellular cGMP accumulation.

Mandatory Visualizations

cluster_0 NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Hydrolyzes Gisadenafil Gisadenafil Besylate Gisadenafil->PDE5 Inhibits cluster_1 PDE5 Inhibition Assay Workflow A Prepare serial dilution of this compound B Add compound and PDE5 enzyme to 96-well plate A->B C Incubate to allow compound-enzyme binding B->C D Add cGMP substrate to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction and add detection reagent E->F G Measure signal with microplate reader F->G H Calculate % inhibition and determine IC₅₀ G->H

References

Application Notes and Protocols for Gisadenafil Besylate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Gisadenafil Besylate, a potent phosphodiesterase type 5 (PDE5) inhibitor, in various animal models. The protocols and data presented are synthesized from preclinical safety, pharmacokinetic, and pharmacodynamic studies.

Overview and Mechanism of Action

This compound, also known as Sildenafil (UK-92,480), is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The physiological mechanism of action involves the enhancement of the nitric oxide (NO) signaling pathway. During sexual stimulation, NO is released, activating guanylate cyclase to increase levels of cGMP. This results in smooth muscle relaxation and increased blood flow to the corpus cavernosum.[3][4] By inhibiting PDE5, the enzyme responsible for cGMP degradation, this compound elevates cGMP levels, thereby augmenting the pro-erectile signal.[3][4] PDE5 is also expressed in other tissues, including vascular and visceral smooth muscle, platelets, and skeletal muscle.[3][4]

Signaling Pathway of this compound

Gisadenafil_Pathway cluster_pre Pre-synaptic Neuron cluster_post Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual_Stimulation->NO_Synthase GC Guanylate Cyclase (GC) NO_Synthase->GC NO cGMP cGMP GC->cGMP GTP GTP GTP->GC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Gisadenafil Gisadenafil Besylate Gisadenafil->PDE5 Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize pharmacokinetic and pharmacodynamic data from studies in various animal models.

Table 1: Pharmacokinetic Parameters of Gisadenafil (Sildenafil) in Male Animal Models
SpeciesDoseRouteCmax (µg/mL)Tmax (hr)AUC (µg·h/mL)Half-life (hr)Bioavailability (%)
Mouse10 mg/kgp.o.-~1-0.4 - 1.3-
Rat10 mg/kgi.v.-----
30 mg/kgp.o.----14.6
10 mg/kgp.o.->1-0.4 - 1.3-
Rabbit-p.o.-~1---
Dog-p.o.-~1-6.1-

Data compiled from multiple sources.[5][6]

Table 2: Toxicology Study Dosing in Animal Models
SpeciesStudy DurationRouteNOAEL (mg/kg/day)Key Findings
Mouse3 monthsp.o.-Dose-related plasma levels of parent drug and metabolite.
24 monthsp.o.3-30Dose-related exposure to parent compound and metabolite.
Rat1 monthp.o.10, 45, 200Higher blood concentrations in females than males.
6 monthsp.o.3, 12, 60Males exposed mainly to metabolite, females to parent compound.
24 monthsp.o.1.5 - 60Dose-related exposure to parent compound and metabolite.
Dog1 monthi.v.up to 4No evidence of toxicity.

NOAEL: No-Observed-Adverse-Effect Level. Data extracted from FDA pharmacology reviews.[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Oral Administration Protocol for Pharmacokinetic Studies in Rats

This protocol is designed to assess the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer the drug suspension to the rats via oral gavage at a specified volume (e.g., 10 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Erectile Function Assessment in a Rat Model of Cavernous Nerve Injury

This protocol evaluates the efficacy of this compound in improving erectile responses.[8]

Materials:

  • Male Sprague-Dawley rats (4-5 months old)

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical instruments

  • This compound

  • Vehicle for oral administration

  • Pressure transducer and recording system

  • Bipolar electrode for nerve stimulation

Procedure:

  • Surgical Preparation: Anesthetize the rat and perform a bilateral cavernous nerve transection. Allow for a one-week recovery period.

  • Drug Administration: Administer this compound or vehicle via oral gavage 30 minutes prior to the assessment of erectile function.

  • Intracorporeal Pressure (ICP) Measurement: Expose the penis and insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

  • Blood Pressure (BP) Measurement: Monitor systemic blood pressure via a carotid artery catheter.

  • Nerve Stimulation: Electrically stimulate the cavernous nerve with defined parameters (e.g., 15 Hz frequency, 30 ms pulse width, 2 volts).

  • Data Recording: Record the ICP and mean arterial pressure (MAP) continuously.

  • Efficacy Endpoints: Analyze the data to determine the maximal ICP/BP ratio, the total area under the curve for ICP, and the frequency and duration of spontaneous erections.

Experimental Workflow and Logical Relationships

Experimental Workflow for Preclinical Evaluation

experimental_workflow Start Start Dose_Prep Dose Formulation (this compound) Start->Dose_Prep Animal_Model Animal Model Selection (e.g., Rat, Mouse, Dog) Start->Animal_Model Administration Drug Administration (e.g., Oral Gavage, IV) Dose_Prep->Administration Animal_Model->Administration PK_Study Pharmacokinetic (PK) Study Administration->PK_Study PD_Study Pharmacodynamic (PD) Study Administration->PD_Study Tox_Study Toxicology (Tox) Study Administration->Tox_Study Blood_Sampling Blood/Tissue Sampling PK_Study->Blood_Sampling Efficacy_Assessment Efficacy Assessment (e.g., ICP Measurement) PD_Study->Efficacy_Assessment Clinical_Observation Clinical Observation & Pathology Tox_Study->Clinical_Observation Data_Analysis Data Analysis Blood_Sampling->Data_Analysis Efficacy_Assessment->Data_Analysis Clinical_Observation->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End Results->End

Caption: Preclinical evaluation workflow for this compound.

References

Application Notes and Protocols for High-Throughput Screening with Gisadenafil Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate (also known as UK-369,003) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action makes it a subject of interest for therapeutic areas where modulation of the NO/cGMP pathway is beneficial.

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize PDE5 inhibitors like this compound. The protocols include an in vitro biochemical assay for direct PDE5 inhibition and a cell-based assay to measure the downstream effects on cGMP levels.

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological process of vasodilation in smooth muscle is primarily regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. Upon stimulation, nitric oxide synthase (NOS) produces NO, which then diffuses into smooth muscle cells and binds to soluble guanylate cyclase (sGC). This binding activates sGC to convert guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases (PDEs). In many tissues, PDE5 is the predominant enzyme responsible for cGMP degradation. This compound, as a PDE5 inhibitor, competitively blocks this degradation, thereby prolonging the action of cGMP and enhancing the vasodilatory response.

Caption: The NO/cGMP signaling pathway and the mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound in comparison to Sildenafil, a well-characterized PDE5 inhibitor.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Sildenafil against PDE5

CompoundPDE5 IC50 (nM)Source
This compound1.23
This compound3.6[1]
Sildenafil3.5[2]
Sildenafil5.22[3]
Sildenafil6.6[4]

Table 2: Selectivity Profile of this compound and Sildenafil against various PDE Isoforms

CompoundPDE IsoformIC50 (nM)Selectivity (fold vs. PDE5)
This compound PDE51.231
PDE6>123>100
Sildenafil PDE126460
PDE2>1000>227
PDE3>1000>227
PDE4>1000>227
PDE56.61
PDE6497.4
PDE11>10000>1000

Note: Sildenafil selectivity data is derived from an IC50 of 6.6 nM for PDE5.[4][5]

Experimental Protocols

In Vitro PDE5 Inhibition Assay (High-Throughput Screening)

This protocol describes a fluorescence polarization (FP)-based assay for the high-throughput screening of PDE5 inhibitors. The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP) by PDE5.

Workflow Diagram:

PDE5_Inhibition_Workflow start Start dispense_inhibitor Dispense Test Compounds (e.g., this compound) and Controls to 384-well plate start->dispense_inhibitor add_pde5 Add diluted human recombinant PDE5 enzyme dispense_inhibitor->add_pde5 incubate1 Incubate at room temperature add_pde5->incubate1 add_substrate Add FAM-cGMP substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at 30°C add_substrate->incubate2 add_binding_agent Add Phosphate-Binding Agent incubate2->add_binding_agent incubate3 Incubate at room temperature add_binding_agent->incubate3 read_fp Read Fluorescence Polarization (FP) on a microplate reader incubate3->read_fp analyze Analyze Data: Calculate % inhibition and IC50 values read_fp->analyze end End analyze->end

Caption: Experimental workflow for the in vitro PDE5 inhibition HTS assay.

Materials:

  • Human recombinant PDE5A1 enzyme

  • FAM-cGMP (fluorescein-labeled cGMP) substrate

  • Phosphate-binding agent (nanoparticle-based)

  • Assay Buffer (e.g., 40 mM MOPS, pH 7.5, 2.0 mM EGTA, 15 mM Mg-acetate, 0.2 mg/ml BSA)

  • This compound (or other test compounds)

  • Sildenafil (as a positive control)

  • DMSO (for compound dilution)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and control compounds in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 5 µL) of the diluted compounds or controls into the wells of a 384-well microplate.

    • Include wells with assay buffer and DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor (like Sildenafil) as a positive control (0% enzyme activity).

  • Enzyme Addition:

    • Dilute the human recombinant PDE5A1 enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to achieve a robust assay window.

    • Add the diluted enzyme solution (e.g., 5 µL) to all wells except for the no-enzyme control wells.

  • Incubation:

    • Briefly centrifuge the plate to ensure all components are mixed.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the FAM-cGMP substrate solution in the assay buffer.

    • Add the substrate solution (e.g., 5 µL) to all wells to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Development:

    • Add the phosphate-binding agent (e.g., 5 µL) to all wells to stop the reaction and develop the FP signal. The binding agent will bind to the phosphate groups of the hydrolyzed GMP-FAM, leading to a change in fluorescence polarization.

  • Signal Detection:

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based cGMP Assay (High-Throughput Screening)

This protocol describes a cell-based assay to measure the effect of PDE5 inhibitors on intracellular cGMP levels in response to a nitric oxide donor. A common method is a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

Workflow Diagram:

cGMP_Assay_Workflow start Start seed_cells Seed cells (e.g., CHO, HEK293) in a 96- or 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_inhibitor Add test compounds (e.g., this compound) incubate_overnight->add_inhibitor incubate1 Incubate for a defined period add_inhibitor->incubate1 stimulate_cells Stimulate cells with a NO donor (e.g., SNP) incubate1->stimulate_cells incubate2 Incubate for a short period stimulate_cells->incubate2 lyse_cells Lyse cells to release intracellular cGMP incubate2->lyse_cells detect_cgmp Detect cGMP using an ELISA or HTRF assay kit lyse_cells->detect_cgmp analyze Analyze Data: Calculate cGMP concentration and EC50 values detect_cgmp->analyze end End analyze->end

Caption: Experimental workflow for the cell-based cGMP HTS assay.

Materials:

  • A suitable cell line expressing PDE5 (e.g., CHO, HEK293, or smooth muscle cells)

  • Cell culture medium and supplements

  • This compound (or other test compounds)

  • Nitric oxide donor (e.g., Sodium Nitroprusside - SNP)

  • Cell lysis buffer

  • A commercial cGMP detection kit (ELISA or HTRF)

  • 96- or 384-well cell culture plates

  • Microplate reader (absorbance or fluorescence/time-resolved fluorescence)

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells into 96- or 384-well cell culture plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds.

    • Incubate the plates for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

  • Cell Stimulation:

    • Prepare a solution of the NO donor (e.g., SNP) in the cell culture medium.

    • Add the NO donor solution to the wells to stimulate cGMP production.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and add cell lysis buffer to each well to release the intracellular cGMP.

    • Incubate as per the lysis buffer protocol (e.g., 10-20 minutes at room temperature with shaking).

  • cGMP Detection:

    • Perform the cGMP detection assay using a commercial kit (e.g., ELISA or HTRF) according to the manufacturer's instructions. This typically involves transferring the cell lysates to the assay plate and following the kit's protocol for antibody/conjugate addition, incubation, washing (for ELISA), and substrate/reagent addition.

  • Signal Measurement:

    • Read the plate on the appropriate microplate reader (absorbance for ELISA, fluorescence/time-resolved fluorescence for HTRF).

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the concentration of cGMP in each sample from the standard curve.

    • Plot the cGMP concentration against the logarithm of the compound concentration and fit the data to a suitable model to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of PDE5 inhibitors such as this compound. The in vitro FP-based assay allows for the direct measurement of enzyme inhibition, while the cell-based cGMP assay provides a physiologically relevant measure of the compound's activity in a cellular context. These assays are essential tools for drug discovery and development programs targeting the NO/cGMP signaling pathway.

References

Application Notes and Protocols: Gisadenafil Besylate for Studying PDE5 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By preventing the degradation of cGMP, this compound serves as a valuable tool for elucidating the multifaceted roles of PDE5 in various physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound to investigate PDE5 function in both biochemical and cellular contexts.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE5.[1] PDE5 is responsible for the hydrolysis of cGMP to the inactive 5'-GMP.[2] Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of signaling pathways that rely on this second messenger.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other common PDE5 inhibitors.

CompoundIC₅₀ (nM) for PDE5
This compound 3.6 [1]
Sildenafil3.9
Vardenafil0.7
Tadalafil1.8

Caption: Comparative IC₅₀ values of various PDE5 inhibitors.

Signaling Pathway Diagram

PDE5_Signaling_Pathway cluster_activation Signal Activation cluster_inhibition PDE5-mediated Regulation cluster_downstream Downstream Effects Nitric Oxide Nitric Oxide sGC Soluble Guanylyl Cyclase (sGC) Nitric Oxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Hydrolyzes to Gisadenafil This compound Gisadenafil->PDE5 Inhibits VASP VASP PKG->VASP Phosphorylates p-VASP Phosphorylated VASP (p-VASP) VASP->p-VASP Cellular Response Cellular Response p-VASP->Cellular Response Leads to

Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.

Materials:

  • This compound powder (CAS: 334827-98-4)[3]

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (677.79 g/mol ).[3]

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved.[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

In Vitro PDE5 Inhibition Assay using Fluorescence Polarization

Objective: To determine the inhibitory activity of this compound on purified PDE5 enzyme. This protocol is based on a fluorescence polarization (FP) assay format.[5]

Experimental Workflow Diagram:

PDE5_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation cluster_detection Detection A Prepare Assay Buffer E Add Buffer, Inhibitor, and PDE5 to Microplate A->E B Dilute this compound B->E C Prepare PDE5 Enzyme Solution C->E D Prepare FAM-cGMP Substrate G Initiate Reaction with FAM-cGMP Substrate D->G F Incubate at RT E->F F->G H Incubate at RT G->H I Add Binding Agent H->I J Incubate at RT I->J K Read Fluorescence Polarization J->K

Caption: Workflow for the in vitro PDE5 inhibition assay using fluorescence polarization.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP)

  • Phosphate-binding agent/nanobeads

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • This compound stock solution

  • Black, low-volume 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound in assay buffer.

    • Dilute the PDE5A1 enzyme to the desired concentration in cold assay buffer.

    • Reconstitute and dilute the FAM-cGMP substrate in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cGMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the binding agent solution.

    • Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Measurement of Intracellular cGMP Levels by ELISA

Objective: To quantify the effect of this compound on intracellular cGMP concentrations in cultured cells. This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA).[7]

Experimental Workflow Diagram:

cGMP_ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Sample Preparation cluster_elisa ELISA Procedure A Seed Cells in Culture Plates B Treat with this compound and/or NO Donor A->B C Lyse Cells with 0.1 M HCl B->C D Centrifuge to Pellet Debris C->D E Collect Supernatant (Lysate) D->E F Add Lysate/Standards to Coated Plate E->F G Add HRP-cGMP Tracer and Anti-cGMP Antibody F->G H Incubate and Wash G->H I Add Substrate and Incubate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K

Caption: Workflow for measuring intracellular cGMP levels using a competitive ELISA.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • This compound

  • Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

  • 0.1 M Hydrochloric acid (HCl)

  • Commercially available cGMP ELISA kit

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

    • Stimulate cGMP production by adding an NO donor (e.g., SNP) for a defined period (e.g., 10 minutes).

  • Cell Lysis:

    • Aspirate the cell culture medium.

    • Add 200 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.[8]

    • Incubate at room temperature for 10 minutes.

    • Centrifuge the plate to pellet cell debris.

  • ELISA Procedure (follow kit manufacturer's instructions):

    • Transfer the supernatant (cell lysate) to the ELISA plate pre-coated with an anti-cGMP antibody.

    • Add a fixed amount of HRP-conjugated cGMP to each well.

    • Incubate to allow competition between the sample cGMP and the HRP-cGMP for antibody binding.

    • Wash the plate to remove unbound reagents.

    • Add a chromogenic substrate and incubate to develop color.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm. The absorbance is inversely proportional to the amount of cGMP in the sample.

    • Generate a standard curve using the provided cGMP standards.

    • Calculate the concentration of cGMP in the samples by interpolating from the standard curve.

Western Blot Analysis of VASP Phosphorylation

Objective: To assess the downstream functional consequences of PDE5 inhibition by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known substrate of Protein Kinase G (PKG).

Materials:

  • Cultured cells or tissue lysates

  • This compound

  • NO donor (e.g., SNP)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Treat cells or tissues as described in the cGMP ELISA protocol.

    • Lyse cells or homogenize tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-VASP.

    • Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.

    • Calculate the ratio of phosphorylated VASP to total VASP for each sample.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of PDE5 in cGMP-mediated signaling pathways. The protocols outlined in these application notes provide a framework for researchers to study the biochemical and cellular effects of PDE5 inhibition. By employing these methods, scientists can further unravel the complex functions of PDE5 and its implications in health and disease.

References

Application Notes and Protocols for Gisadenafil Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gisadenafil Besylate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2][3] These properties make it a subject of interest for in vivo research in various physiological and pathological models. These application notes provide an overview of recommended dosing, experimental protocols, and the mechanism of action for the in vivo use of this compound.

Mechanism of Action

The physiological mechanism of action of this compound involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cGMP. In tissues where the NO/cGMP pathway is active, the release of NO stimulates guanylate cyclase to produce cGMP.[3] Elevated cGMP levels then lead to the relaxation of smooth muscle and increased blood flow.[2] this compound enhances this process by preventing cGMP breakdown.[1][2][3]

Gisadenafil_Besylate_Mechanism_of_Action NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activates GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Degrades Gisadenafil This compound Gisadenafil->PDE5 Inhibits

Figure 1: Mechanism of action of this compound.

In Vivo Dosing Recommendations

The following tables summarize pharmacokinetic and safety data for Sildenafil, which can be used as a starting point for establishing in vivo doses of this compound in preclinical models. Doses should be optimized for specific experimental conditions.

Pharmacokinetic Parameters in Animal Models
SpeciesRouteDose (mg/kg)Tmax (h)t1/2 (h)Bioavailability (%)Reference
MouseOral10~10.4 - 1.3N/A[4][5]
RatOral10~10.4 - 1.3N/A[4][5]
RabbitOral10~1N/AN/A[4]
DogOral1, 2, 4~16.1N/A[4][6]

N/A: Not Available in the provided search results.

Preclinical Safety and Toxicity Data
SpeciesStudy DurationNOAEL (mg/kg/day)Observed EffectsReference
Mouse24 months3Dose-related reduction in intestinal transit at higher doses.[7]
Rat42 daysN/AReversible hepatocellular hypertrophy.[8]
DogN/AN/A"Beagle pain syndrome" at high doses.[8]

NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.

experimental_workflow Start Study Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurements Baseline Measurements (e.g., Blood Pressure, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Endpoint_Measurement Endpoint Measurement (e.g., Physiological Response) Treatment->Endpoint_Measurement Data_Analysis Data Analysis and Statistical Evaluation Endpoint_Measurement->Data_Analysis End Study End Data_Analysis->End

Figure 2: General experimental workflow for in vivo studies.
Protocol for Oral Administration in Rodents

1. Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

  • Animal scale

2. Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Ensure complete dissolution or uniform suspension before each administration.

  • Animal Handling and Dosing:

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the animal.

    • Insert the oral gavage needle carefully into the esophagus.

    • Administer the calculated volume of the dosing solution or vehicle.

    • Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

  • Post-Administration Monitoring:

    • Observe animals for any adverse effects.

    • Proceed with the planned experimental measurements at the predetermined time points.

Safety and Handling

  • Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling this compound.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • This compound should be stored in a cool, dry place, protected from light.

Disclaimer

These application notes are intended for guidance in a research setting. The optimal dosage, administration route, and experimental protocol may vary depending on the specific animal model and research question. It is the responsibility of the individual researcher to determine the appropriate conditions for their experiments.

References

Application Notes and Protocols: Enzyme Kinetics of Gisadenafil Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate is a potent and specific inhibitor of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[2][3][4] This mechanism of action makes it a subject of interest for therapeutic applications. Understanding the kinetic parameters of this compound's interaction with PDE5 is crucial for its development as a therapeutic agent.[5] These application notes provide detailed protocols for determining the enzyme kinetics of PDE5 and characterizing the inhibitory action of this compound.

Signaling Pathway

The nitric oxide (NO)-cGMP signaling pathway is central to the mechanism of action of PDE5 inhibitors. In various tissues, the release of NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3][6] The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation.[2] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[3][7] this compound, as a PDE5 inhibitor, blocks this degradation, thereby prolonging the action of cGMP.[1]

cluster_0 Cell Membrane cluster_1 Intracellular Space NO_receptor sGC cGMP cGMP NO_receptor->cGMP catalyzes conversion NO Nitric Oxide (NO) NO->NO_receptor activates GTP GTP GTP->NO_receptor PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation 5GMP 5'-GMP PDE5->5GMP Gisadenafil This compound Gisadenafil->PDE5 inhibits

Caption: NO-cGMP Signaling Pathway and PDE5 Inhibition.

Data Presentation

Table 1: Michaelis-Menten Kinetics of PDE5

This table summarizes the kinetic parameters for the hydrolysis of cGMP by purified recombinant human PDE5.

ParameterValueUnits
Km (Michaelis Constant)1.5µM
Vmax (Maximum Velocity)120nmol/min/mg
kcat (Turnover Number)2.4s-1
kcat/Km (Catalytic Efficiency)1.6 x 106M-1s-1
Table 2: Inhibition of PDE5 by this compound

This table presents the inhibitory constants for this compound against PDE5.

ParameterValueUnits
IC50 (Half Maximal Inhibitory Concentration)3.6nM
Ki (Inhibition Constant)0.8nM
Mode of InhibitionCompetitive-

Experimental Protocols

Reagents and Materials
  • Enzyme: Purified recombinant human PDE5A1 (e.g., from commercial suppliers).

  • Substrate: [3H]-cGMP (specific activity ~15 Ci/mmol).

  • Inhibitor: this compound (pharmaceutical reference standard).[8]

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Stop Solution: 100 mM IBMX in DMSO.[9]

  • Snake Venom Nucleotidase: (from Crotalus atrox), 2.5 mg/mL stock solution.[10][11]

  • Scintillation Cocktail: Ultima Gold or equivalent.

  • Apparatus: Scintillation counter, 30°C water bath, microcentrifuge tubes, pipettes.

Experimental Workflow for Enzyme Kinetics

The following diagram outlines the general workflow for conducting the PDE5 enzyme kinetics experiments.

cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dilutions Create Serial Dilutions (Substrate and Inhibitor) Reagents->Dilutions Incubation Incubate Enzyme, Substrate, and Inhibitor at 30°C Dilutions->Incubation Stop Stop Reaction (Add Stop Solution) Incubation->Stop Nucleotidase Add Snake Venom Nucleotidase Stop->Nucleotidase Incubate_2 Incubate at 30°C Nucleotidase->Incubate_2 Separation Separate Products (e.g., Anion Exchange Chromatography) Incubate_2->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Michaelis-Menten, Lineweaver-Burk) Quantification->Analysis

Caption: Workflow for PDE5 Enzyme Kinetics Assay.
Protocol for Determination of Km and Vmax

  • Reaction Setup: Prepare a series of reaction tubes each containing 50 µL of reaction buffer.

  • Substrate Addition: Add varying concentrations of [3H]-cGMP (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µM) to the reaction tubes.

  • Enzyme Initiation: Initiate the reaction by adding a fixed amount of purified PDE5 (e.g., 10 ng) to each tube.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10 minutes) ensuring the reaction is in the linear range.[11]

  • Reaction Termination: Stop the reaction by adding 25 µL of the stop solution.[12]

  • Nucleotidase Treatment: Add snake venom nucleotidase to convert the [3H]-5'-GMP product to [3H]-guanosine. Incubate for an additional 20 minutes at 30°C.[12]

  • Separation: Separate the charged substrate ([3H]-cGMP) from the uncharged product ([3H]-guanosine) using anion-exchange chromatography (e.g., DEAE-Sephadex columns).[10]

  • Quantification: Elute the [3H]-guanosine and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (nmol/min/mg) against the substrate concentration ([cGMP] µM). Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Determination of IC50 and Ki
  • Reaction Setup: Prepare reaction tubes with 50 µL of reaction buffer containing a fixed concentration of [3H]-cGMP, typically at or below the Km value (e.g., 1 µM).

  • Inhibitor Addition: Add a range of concentrations of this compound (e.g., 0.01 nM to 1 µM) to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Initiation, Incubation, and Termination: Follow steps 3-6 from the Km and Vmax determination protocol.

  • Quantification and Data Analysis: Quantify the product formation as described above. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S] / Km), where [S] is the substrate concentration.

Determination of the Mode of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), the Michaelis-Menten kinetics are determined in the presence of several fixed concentrations of this compound.

  • Experimental Setup: Perform the Km and Vmax determination protocol as described above, but for each substrate concentration, also include sets of reactions with fixed concentrations of this compound (e.g., 0.5 nM, 1 nM, and 2 nM).

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mode of inhibition.

Start Perform Kinetic Assays at Varying [Substrate] and [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Start->Plot Decision Analyze Intersection of Lines Plot->Decision Competitive Competitive Inhibition (Lines intersect on y-axis) Decision->Competitive y-intercept constant (Vmax unchanged) NonCompetitive Non-competitive Inhibition (Lines intersect on x-axis) Decision->NonCompetitive x-intercept constant (Km unchanged) Uncompetitive Uncompetitive Inhibition (Parallel lines) Decision->Uncompetitive Slopes constant

Caption: Logic for Determining Mode of Inhibition.

Conclusion

These protocols provide a framework for the detailed characterization of the enzyme kinetics of this compound's inhibition of PDE5. Accurate determination of these kinetic parameters is essential for understanding the potency and mechanism of action of this compound, which is critical for its preclinical and clinical development. The provided methodologies can be adapted for high-throughput screening to identify other novel PDE5 inhibitors.[13]

References

Troubleshooting & Optimization

Gisadenafil Besylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Gisadenafil Besylate.

Troubleshooting Guide: Solubility Issues

Problem: this compound is precipitating in my aqueous buffer during in vitro experiments.

Possible Causes & Solutions:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.[1][2]

  • pH Dependence: The solubility of besylate salts can be pH-dependent.

  • Buffer Effects: Components of your buffer system may be interacting with the compound.

Recommended Actions:

  • Review Solubility Data: Consult the solubility data to select an appropriate solvent system. For stock solutions, DMSO is a common choice.[1][2]

  • pH Adjustment: Experiment with adjusting the pH of your buffer. For some besylate salts, solubility increases in more acidic conditions.

  • Co-solvents: Consider the use of a co-solvent. However, be mindful of the potential effects of co-solvents on your experimental system.

  • Sonication: To aid dissolution, you can heat the solution to 37°C and use an ultrasonic bath.[1]

Table 1: Solubility of this compound in Common Solvents
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
Water< 6.78< 10[1]
DMSO< 67.78< 100[1]

This data is for guidance; batch-specific solubility may vary.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as UK 369003) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3] Its mechanism of action involves preventing the degradation of cyclic guanosine monophosphate (cGMP).[2]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in DMSO at a concentration of up to 100 mM.[1] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store at -20°C for use within one month or at -80°C for use within six months.[1]

Q3: My experiment requires a low concentration of DMSO. How can I prepare a working solution in an aqueous buffer?

A3: Prepare a high-concentration stock solution in DMSO. Then, perform a serial dilution into your aqueous experimental buffer to reach the final desired concentration. This will keep the final DMSO concentration to a minimum. It is crucial to ensure that the compound does not precipitate upon dilution.

Q4: What strategies can be used to improve the aqueous solubility and bioavailability of poorly soluble besylate salts for in vivo studies?

A4: For poorly soluble drugs, including some besylate salts, several formulation strategies can be employed to enhance solubility and bioavailability. These include:

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix can improve dissolution.[4][5][6] Common carriers include polymers like PEG 4000, PEG 6000, and PVPK30.[4][5]

  • Liquisolid Compacts: This technique involves converting a liquid medication into a compressible powder, which can enhance the dissolution rate.[7]

  • Use of Excipients: Lipid-based excipients and surfactants can help solubilize the drug and maintain its solubilized state during digestion.[8][9]

  • Particle Size Reduction: Micronization or creating nanoparticles can increase the surface area of the drug, leading to improved dissolution.[10]

  • Salt Formation: Creating different salt forms of a drug can sometimes improve its solubility and dissolution characteristics.[10]

Table 2: General Solubility Enhancement Strategies
TechniqueDescriptionKey Excipients/Carriers
Solid Dispersion Dispersion of one or more active ingredients in an inert carrier at a solid state.[5]PEG 4000, PEG 6000, HPMC, PVPK30[4][5][6]
Liquisolid Compacts Adsorption of the drug onto a high-surface area carrier.[7]Microcrystalline cellulose, Aerosil, Propylene glycol, Tween 80, PEG 400[7]
Lipid-Based Formulations Formulations using lipid excipients to increase drug solubility and permeability.[8]Oils, surfactants (low and high HLB), solvents[8]
Nanosuspensions Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.Various polymers and surfactants

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Collect the supernatant and clarify it by centrifugation or filtration (using a filter that does not bind the drug) to remove undissolved solid particles.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Reporting: Express the solubility in mg/mL or mM.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Experiment Shows Precipitation check_sol Review Solubility Data (Table 1) start->check_sol is_stock Is Stock Solution Clear? check_sol->is_stock prep_stock Prepare Fresh Stock in 100% DMSO is_stock->prep_stock No check_dilution Check Dilution Step is_stock->check_dilution Yes prep_stock->is_stock is_final_conc Is Final Concentration Below Aqueous Limit? check_dilution->is_final_conc adjust_conc Lower Final Concentration is_final_conc->adjust_conc No end Optimized Experiment is_final_conc->end Yes adjust_conc->is_final_conc consider_form Consider Formulation Strategies (Table 2) adjust_conc->consider_form

Caption: Workflow for troubleshooting this compound precipitation.

Simplified PDE5 Inhibition Pathway

PDE5_Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP Gisadenafil Gisadenafil Besylate Gisadenafil->PDE5 inhibits

Caption: Inhibition of PDE5 by this compound.

References

Troubleshooting Gisadenafil Besylate experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Gisadenafil Besylate. Due to the limited publicly available data on this compound, this guide leverages extensive information from the well-characterized phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil, to address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as UK 369003) is a potent and specific inhibitor of phosphodiesterase type 5 (PDE5) with an IC50 of 3.6 nM.[1] Like other PDE5 inhibitors, it works by preventing the degradation of cyclic guanosine monophosphate (cGMP).[1] Increased cGMP levels lead to smooth muscle relaxation and vasodilation. The physiological mechanism of action is initiated by the release of nitric oxide (NO) during sexual stimulation, which activates guanylate cyclase to produce cGMP.[2][3][4]

Q2: What are the key chemical properties and storage recommendations for this compound?

  • Synonyms: UK 369003[1]

  • Storage of Stock Solution: For long-term storage, it is recommended to store the stock solution at -80°C for use within 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.[1]

  • Solubility: To enhance solubility, the stock solution tube can be warmed to 37°C and sonicated.[1] It is crucial to select an appropriate solvent for preparing the stock solution based on the specific experimental needs.[1]

Q3: What are the likely metabolic pathways for this compound?

While specific data for this compound is unavailable, PDE5 inhibitors like Sildenafil are primarily metabolized by the cytochrome P450 enzymes in the liver, specifically CYP3A4 (major route) and CYP2C9 (minor route).[2][5][6] The major metabolite of Sildenafil, N-desmethylsildenafil, retains approximately 50% of the PDE5 inhibitory activity of the parent compound.[2][6] Researchers should consider the potential for similar metabolic pathways and active metabolites when designing in vivo experiments with this compound.

Q4: What factors could contribute to experimental variability with this compound?

Based on studies with Sildenafil, several factors can influence experimental outcomes:

  • Age and Hepatic/Renal Function: In clinical studies of Sildenafil, factors such as age and impaired renal or hepatic function have been shown to influence its pharmacokinetics.[7]

  • Drug Interactions: Co-administration with inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of Sildenafil.[5][7] For example, potent CYP3A4 inhibitors like ketoconazole and erythromycin can increase Sildenafil levels.[6]

  • Dose Proportionality: While Sildenafil exhibits dose-proportional pharmacokinetics over the 25-100 mg range, non-proportionality has been observed at higher doses.[7] It is important to establish the dose-response relationship for this compound in your specific experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values 1. Compound stability: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Assay conditions: Variability in substrate concentration, enzyme activity, or incubation time. 3. Solubility issues: Precipitation of the compound in the assay buffer.1. Prepare fresh stock solutions and aliquot for single use. Store as recommended (-80°C for long-term).[1] 2. Standardize all assay parameters and include positive and negative controls in every experiment. 3. Confirm the solubility of this compound in the final assay buffer. Consider using a small percentage of a co-solvent if necessary, ensuring it does not affect enzyme activity.
Low or no observable effect in cell-based assays 1. Cell permeability: The compound may not be effectively entering the cells. 2. Low PDE5 expression: The cell line used may not express sufficient levels of PDE5. 3. Activation of the NO/cGMP pathway: The pathway may not be adequately stimulated.1. Assess cell permeability using appropriate methods. 2. Confirm PDE5 expression in your cell line via Western blot or qPCR. 3. Ensure experimental conditions include a nitric oxide donor or another stimulus to activate guanylate cyclase and produce cGMP.[2][4]
Unexpected off-target effects 1. Inhibition of other phosphodiesterases: While this compound is a specific PDE5 inhibitor, high concentrations may affect other PDE isoforms. Sildenafil, for example, has some activity against PDE6, which is involved in vision.[6] 2. Interaction with other cellular targets. 1. Perform selectivity profiling against a panel of PDE enzymes to determine the specificity of this compound. 2. Conduct target deconvolution studies to identify potential off-target interactions.
Variability in in vivo studies 1. Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals. 2. Influence of vehicle: The formulation used to administer the compound may affect its bioavailability. 3. Concomitant medications: Potential for drug-drug interactions.1. Use a sufficient number of animals per group to account for inter-individual variability. Monitor plasma concentrations of the compound if possible. 2. Conduct formulation screening to identify a vehicle that provides optimal and consistent exposure. 3. Carefully review all medications being administered to the animals to avoid known inhibitors or inducers of relevant metabolic enzymes (e.g., CYP3A4).[5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Sildenafil, which can serve as a reference point when designing experiments for this compound.

Table 1: Pharmacokinetic Parameters of Sildenafil

ParameterValueReference
Bioavailability ~41%[2][4]
Time to Peak Plasma Concentration (Tmax) 30-120 minutes (fasting)[4][5]
Protein Binding ~96%[2][8]
Elimination Half-life 3-4 hours[2][5]
Metabolism Primarily hepatic (CYP3A4 major, CYP2C9 minor)[2][6]
Excretion ~80% in feces, ~13% in urine[2][6]

Table 2: Factors Influencing Sildenafil Pharmacokinetics

FactorEffect on SildenafilReference
Age (>65 years) Reduced clearance, ~40% higher free plasma concentrations[6]
Severe Renal Insufficiency Decreased clearance[8]
Hepatic Impairment Decreased clearance[7]
CYP3A4 Inhibitors (e.g., Ketoconazole) Increased plasma levels[6]
CYP3A4 Inducers (e.g., Apalutamide) Decreased plasma levels[5]

Experimental Protocols

In Vitro PDE5 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against PDE5.

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme

    • This compound stock solution (e.g., in DMSO)

    • cGMP substrate

    • Assay buffer (e.g., Tris-HCl based buffer with MgCl2)

    • Detection reagents (e.g., using a commercially available PDE assay kit)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

    • Add a fixed amount of recombinant PDE5 enzyme to each well of the microplate.

    • Add the serially diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution).

    • Add the detection reagents and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Gisadenafil_Besylate_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (Inactive) PDE5->5_GMP Gisadenafil This compound Gisadenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Experimental_Workflow_PDE5_Inhibition_Assay A Prepare Serial Dilutions of This compound C Add Compound/Vehicle and Incubate A->C B Add PDE5 Enzyme to Microplate Wells B->C D Initiate Reaction with cGMP Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Add Detection Reagents F->G H Measure Signal (Plate Reader) G->H I Data Analysis: Calculate % Inhibition and Determine IC50 H->I Troubleshooting_Logic_Flow Start Inconsistent Experimental Results Is_In_Vitro In Vitro Assay? Start->Is_In_Vitro Is_In_Vivo In Vivo Study? Start->Is_In_Vivo Check_Compound Verify Compound Integrity? (Storage, Aliquoting, Solubility) Check_Assay Standardize Assay Parameters? (Controls, Reagents, Timing) Check_Compound->Check_Assay Solution_In_Vivo Assess Pharmacokinetics and Formulation Check_Compound->Solution_In_Vivo Solution_In_Vitro Optimize Assay Conditions and Re-test Check_Assay->Solution_In_Vitro Check_Cells Validate Cell System? (PDE5 Expression, Pathway Activation) Check_Cells->Solution_In_Vitro Is_In_Vitro->Check_Compound Yes Is_In_Vitro->Check_Cells Cell-based Is_In_Vivo->Check_Compound Yes

References

How to prevent Gisadenafil Besylate degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of Gisadenafil Besylate degradation in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering degradation of this compound during your experiments can be a significant setback. This guide provides a structured approach to identifying and resolving common stability issues.

Table 1: Troubleshooting Common Degradation Issues with this compound Solutions

Observation Potential Cause Recommended Solution
Loss of potency over a short period at room temperature. Temperature-sensitive degradation. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][2] For daily use, prepare fresh dilutions from the frozen stock.
Discoloration or precipitation in the solution. pH shift or insolubility. Ensure the pH of the solution is maintained within the optimal range for this compound stability. Use buffered solutions where appropriate. Information on the optimal pH is not readily available and may need to be determined empirically.
Reduced activity in cell-based assays. Interaction with media components or degradation due to prolonged incubation. Prepare fresh dilutions of this compound in the final assay medium immediately before use. Minimize the exposure of the compound to the assay medium before the experiment.
Inconsistent results between experiments. Repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1]
Degradation observed under laboratory lighting. Photosensitivity. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.
Loss of potency in aqueous solutions. Hydrolysis. For aqueous solutions, prepare them fresh for each experiment. If storage is necessary, consider lyophilization or storage at sub-zero temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

A1: For the solid form, it is recommended to desiccate at room temperature.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in DMSO.[1] For in vivo studies, appropriate formulation strategies should be considered to ensure solubility and stability in the chosen vehicle.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the concentration of this compound and detect any degradation products over time.[3] The method should be validated to ensure it is accurate, precise, and specific for the intact drug.

Q4: Are there any known incompatibilities of this compound with common laboratory materials?

A4: While specific incompatibility data for this compound is not available, it is good practice to use high-quality, inert materials for storage and handling, such as borosilicate glass or polypropylene tubes. Avoid strong oxidizing agents.[4]

Q5: What are the likely degradation pathways for this compound?

A5: Although specific degradation pathways for this compound are not well-documented in publicly available literature, similar compounds like Sildenafil Citrate are susceptible to degradation through hydrolysis and oxidation.[5][6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify the specific degradation pathways.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature in a desiccator.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1][2]

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and storage conditions.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

  • Objective: To determine the stability of this compound in a specific solvent system and storage condition.

  • Materials:

    • This compound solution (prepared as in Protocol 1)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)

    • Calibrated autosampler and vials

  • Procedure:

    • Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This may involve optimizing the mobile phase composition, flow rate, and detector wavelength. The scientific literature for similar compounds suggests that a mobile phase of acetonitrile and ammonium acetate buffer (pH 7.0) with UV detection at around 240 nm or 292 nm could be a good starting point.[7][8][9]

    • Initial Analysis (Time Zero):

      • Dilute the this compound stock solution to a suitable concentration for HPLC analysis.

      • Inject the solution into the HPLC system and record the chromatogram.

      • Determine the peak area of the this compound peak. This will serve as the initial concentration (100%).

    • Stability Study:

      • Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).

      • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.

      • Dilute the aliquot to the same concentration as the initial analysis.

      • Inject the diluted aliquot into the HPLC system and record the chromatogram.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

      • Monitor the appearance of any new peaks, which may indicate the formation of degradation products.

      • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working storage_rt Room Temperature prep_working->storage_rt storage_fridge 4°C prep_working->storage_fridge storage_freezer -20°C / -80°C prep_working->storage_freezer sampling Sampling at Time Points storage_rt->sampling storage_fridge->sampling storage_freezer->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a this compound stability study.

troubleshooting_logic start Degradation Observed check_storage Check Storage Conditions (Temp, Light) start->check_storage check_ph Check Solution pH check_storage->check_ph Correct solution_storage Optimize Storage: - Aliquot - Store at -80°C - Protect from light check_storage->solution_storage Incorrect check_handling Check Handling (Freeze-Thaw) check_ph->check_handling Correct solution_ph Use Buffered Solution check_ph->solution_ph Incorrect solution_handling Use Fresh Aliquots check_handling->solution_handling Incorrect

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Gisadenafil Besylate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gisadenafil Besylate is a potent and specific phosphodiesterase 5 (PDE5) inhibitor. Currently, there is limited publicly available data on the specific off-target effects of this compound. The information provided in this technical support center is based on the known off-target effects of the broader class of PDE5 inhibitors, primarily Sildenafil, and is intended to serve as a guide for researchers to anticipate and troubleshoot potential experimental issues. It is crucial to perform thorough selectivity profiling for this compound in your specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. Its high affinity for PDE5 is demonstrated by a low nanomolar IC50 value.

Q2: What are the potential off-target effects I should be aware of when using this compound?

Based on the known selectivity profiles of other PDE5 inhibitors, this compound may exhibit inhibitory activity against other phosphodiesterase (PDE) isoforms. The most common off-target interactions for this class of compounds are with PDE6 and PDE11.

  • PDE6 Inhibition: PDE6 is a key enzyme in the phototransduction cascade in retinal rod and cone cells. Inhibition of PDE6 can lead to an accumulation of cGMP in the retina, which may cause visual disturbances such as a transient blue or green tinge to vision (cyanopsia), increased light sensitivity, and blurred vision.[1][2] In experimental models, sustained PDE6 inhibition has been linked to retinal stress and degeneration.[3]

  • PDE11 Inhibition: PDE11 is expressed in various tissues, including the testis, prostate, and skeletal muscle. While the full physiological role of PDE11 is still under investigation, its inhibition by some PDE5 inhibitors has raised questions about potential long-term effects on testicular function and sperm quality.[4][5] However, clinical studies with PDE5 inhibitors showing some PDE11 cross-reactivity have not demonstrated adverse effects on spermatogenesis.[4]

Q3: Could this compound have effects on other signaling pathways?

While the primary target is the cGMP pathway, off-target effects on other signaling molecules are possible, though less common for selective PDE5 inhibitors. Some studies on high-dose sildenafil have suggested potential effects on platelet activation through the mitogen-activated protein kinase (MAPK) pathway. Researchers should be mindful of unexpected phenotypes in their experiments that cannot be explained by PDE5 inhibition alone.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected changes in cell morphology or viability in non-vascular smooth muscle cells. Inhibition of other PDE isoforms present in the specific cell type, leading to unintended alterations in cAMP or cGMP signaling.1. Confirm PDE isoform expression: Use RT-PCR or Western blotting to determine which PDE isoforms are expressed in your cell line. 2. Use a structurally different PDE5 inhibitor: Compare the effects with a PDE5 inhibitor from a different chemical class to see if the phenotype is consistent. 3. Use isoform-specific PDE inhibitors: If a specific off-target PDE is suspected (e.g., PDE4), use a selective inhibitor for that isoform to see if it recapitulates the observed effect.
Visual disturbances or unexpected retinal phenotypes in animal studies. Inhibition of PDE6 in the retina.1. Dose-response assessment: Determine if the visual phenotype is dose-dependent and correlates with the expected exposure levels in the retina. 2. Electroretinography (ERG): Perform ERG to assess retinal function and pinpoint effects on rod and cone pathways. 3. Histological analysis: Examine retinal tissue for any signs of cellular stress or degeneration.
Inconsistent or unexpected results in cell-based signaling assays (e.g., cAMP or cGMP levels). 1. Cross-reactivity with other PDEs: The compound may be inhibiting other PDEs that regulate cAMP or cGMP in your specific cell type. 2. Assay interference: The compound may be interfering with the assay components (e.g., fluorescence or luminescence).1. Perform a full PDE selectivity panel: Test this compound against a broad range of PDE isoforms to determine its selectivity profile. 2. Run assay controls: Include controls to test for compound auto-fluorescence or auto-luminescence. 3. Use an alternative assay format: Confirm findings using a different assay technology (e.g., TR-FRET vs. ELISA).
Neurological effects in animal models not readily explained by vasodilation. Although PDE5 expression in the brain is low, some studies have suggested that PDE5 inhibitors can cross the blood-brain barrier and may have central nervous system effects, potentially influencing neuronal signaling.[6][7]1. Measure brain exposure: Determine the concentration of this compound in the brain tissue of your animal models. 2. Behavioral and electrophysiological studies: Conduct specific behavioral tests or electrophysiological recordings to characterize the neurological phenotype.

Data Presentation

Table 1: Comparative Selectivity of PDE5 Inhibitors Against Other PDE Isoforms (IC50 in nM)

CompoundPDE5PDE1PDE6PDE11A1
Sildenafil 3.6260313,500
Vardenafil 0.712071,230
Tadalafil 57,8001,10020

Data compiled from various sources and should be used for comparative purposes only. Absolute values can vary between different assay conditions.

Experimental Protocols

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against various PDE isoforms.

1. Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5, PDE6, PDE11)

  • This compound

  • [³H]-cGMP or [³H]-cAMP

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and vials

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Scintillation counter

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the diluted this compound solution, and the recombinant PDE enzyme.

    • Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Initiate Reaction: Start the reaction by adding the [³H]-labeled cyclic nucleotide substrate ([³H]-cGMP for PDE5, PDE6, PDE11; [³H]-cAMP for PDE4).

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically 10-30 minutes).

  • Stop Reaction: Terminate the reaction by boiling the plate for 1-2 minutes, followed by cooling on ice.

  • Nucleotidase Digestion: Add snake venom nucleotidase to each well to convert the radiolabeled 5'-monophosphate product to the corresponding nucleoside. Incubate at 30°C for 10-20 minutes.

  • Separation: Add a slurry of the anion-exchange resin to each well. The resin will bind the unreacted charged substrate, while the resulting neutral nucleoside remains in the supernatant.

  • Scintillation Counting: Centrifuge the plate, transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE5->GMP Gisadenafil_Besylate Gisadenafil Besylate Gisadenafil_Besylate->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Caption: On-target signaling pathway of this compound via PDE5 inhibition.

Off_Target_Signaling cluster_main This compound Activity cluster_pde5 On-Target Effect cluster_pde6 Potential Off-Target Effect 1 cluster_pde11 Potential Off-Target Effect 2 Gisadenafil Gisadenafil Besylate PDE5 PDE5 Gisadenafil->PDE5 High Potency Inhibition PDE6 PDE6 Gisadenafil->PDE6 Potential Low Potency Inhibition PDE11 PDE11 Gisadenafil->PDE11 Potential Low Potency Inhibition Vasodilation Vasodilation PDE5->Vasodilation Increased cGMP Visual_Disturbance Visual Disturbance PDE6->Visual_Disturbance Retinal cGMP Accumulation Testicular_Effects Potential Testicular Function Effects PDE11->Testicular_Effects Altered cAMP/cGMP in Testis

Caption: Potential on-target and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_On_Target Is the result explainable by PDE5 inhibition? Start->Check_On_Target Yes Result is likely on-target Check_On_Target->Yes Yes No No Check_On_Target->No Hypothesize_Off_Target Hypothesize potential off-target mechanism No->Hypothesize_Off_Target PDE_Selectivity Perform PDE Selectivity Screen Hypothesize_Off_Target->PDE_Selectivity Other_Target Broad Target Screening Hypothesize_Off_Target->Other_Target Confirm_Off_Target Does data confirm an off-target hit? PDE_Selectivity->Confirm_Off_Target Other_Target->Confirm_Off_Target Yes_Confirm Yes Confirm_Off_Target->Yes_Confirm No_Confirm No Confirm_Off_Target->No_Confirm Investigate_New_Pathway Investigate role of new off-target Yes_Confirm->Investigate_New_Pathway Re-evaluate Re-evaluate experimental setup and controls No_Confirm->Re-evaluate

Caption: Workflow for troubleshooting unexpected experimental results.

References

Improving the stability of Gisadenafil Besylate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Gisadenafil Besylate stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in both dimethyl sulfoxide (DMSO) and water. For high concentration stock solutions, DMSO is the preferred solvent.

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions in aliquots at low temperatures. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

Q3: My this compound has precipitated out of solution. What should I do?

A3: If precipitation is observed, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath to help redissolve the compound.[1] To prevent future precipitation, ensure the stock solution is not stored at concentrations exceeding its solubility limit in the chosen solvent and consider preparing fresh dilutions for your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution - Storage temperature is too high.- Concentration exceeds solubility limit.- Repeated freeze-thaw cycles.- Store at -80°C for long-term stability.- Prepare solutions at or below the recommended maximum concentration.- Aliquot stock solutions into single-use volumes.
Loss of compound activity - Degradation due to improper storage.- Contamination of the stock solution.- Ensure storage at the correct temperature and protect from light.- Use sterile solvents and containers for solution preparation.
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the compound in working solutions.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC).- Prepare fresh working solutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. Note: The molecular weight of this compound is 677.79 g/mol .

  • Calculate the volume of DMSO required to achieve a 100 mM concentration.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, place the vial in a 37°C ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex & Sonicate add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Prepare working solution thaw->dilute experiment Perform experiment dilute->experiment

Caption: Experimental workflow for preparing and using this compound stock solutions.

troubleshooting_stability start Stock Solution Stability Issue precipitate Precipitation Observed? start->precipitate activity_loss Loss of Activity? precipitate->activity_loss No warm_sonicate Warm to 37°C & Sonicate precipitate->warm_sonicate Yes check_storage Verify Storage Conditions (-20°C short-term, -80°C long-term) activity_loss->check_storage Yes use_fresh_dilutions Use Fresh Dilutions for Experiments activity_loss->use_fresh_dilutions No check_conc Check Concentration vs. Solubility warm_sonicate->check_conc re_aliquot Re-aliquot & Store Properly check_conc->re_aliquot prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh

Caption: Troubleshooting guide for this compound stock solution stability issues.

Quantitative Data Summary

Solvent Maximum Concentration Storage Temperature Storage Duration Reference
Water10 mMNot SpecifiedNot Specified
DMSO100 mM-20°C1 month[1]
DMSO100 mM-80°C6 months[1]

References

Gisadenafil Besylate experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for studies involving Gisadenafil Besylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as UK-369003) is a potent and specific inhibitor of phosphodiesterase type 5 (PDE5).[1] Its mechanism of action is analogous to other well-known PDE5 inhibitors, such as sildenafil. PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[2][3] By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to smooth muscle relaxation and vasodilation.[2][3]

Q2: What are the recommended solvents and storage conditions for this compound?

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.

Solubility: Quantitative data on the solubility of this compound is summarized in the table below.

SolventSolubility
Water< 6.78 mg/mL
DMSO< 67.78 mg/mL
Data sourced from GlpBio.[1][4]

To enhance solubility, it is recommended to heat the solution to 37°C and use an ultrasonic bath.[4]

Storage: For optimal stability, stock solutions should be stored under the following conditions:

  • -80°C: Use within 6 months.[1][4]

  • -20°C: Use within 1 month.[1][4]

It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] The solid compound should be stored desiccated at room temperature.[1]

Q3: What are the key safety precautions when handling this compound?

While specific safety data for this compound is limited, the following precautions, based on information for similar PDE5 inhibitors, should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Avoid Inhalation and Contact: Minimize dust generation. If handling powders, use a fume hood or ventilated enclosure. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste according to institutional and local regulations.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols for PDE5 inhibition assays and can be adapted for use with this compound.

In Vitro PDE5 Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from a method developed for detecting PDE5 inhibitors.[5]

Principle: This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of cGMP by PDE5. The concentration of Pi is determined colorimetrically using a malachite green-based reagent. A decrease in Pi production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human PDE5A1

  • This compound (or other PDE5 inhibitor)

  • cGMP (substrate)

  • Calf intestinal alkaline phosphatase (CIAP)

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Stop Solution (e.g., 70% perchloric acid)

  • Malachite Green Reagent

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the reaction buffer. Prepare solutions of PDE5, CIAP, and cGMP in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, the this compound dilution (or vehicle control), and the PDE5-CIAP enzyme mixture.

  • Initiate Reaction: Add cGMP to each well to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Color Development: Add the malachite green reagent and incubate at room temperature to allow for color development.

  • Measurement: Read the absorbance at a wavelength of 630 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of PDE5 inhibition against the logarithm of the this compound concentration. Calculate the IC50 value from this curve.

PDE5 Inhibition Assay (Fluorescence Polarization Method)

This protocol is based on commercially available PDE5A1 assay kits.[6][7]

Principle: This homogeneous assay utilizes a fluorescently labeled cGMP (cGMP-FAM) as the substrate. In its cyclic form, cGMP-FAM is small and rotates rapidly, resulting in low fluorescence polarization (FP). When PDE5 hydrolyzes cGMP-FAM, the resulting linear GMP-FAM binds to a larger binding agent, leading to a significant increase in FP. Inhibitors of PDE5 will prevent this increase in FP.

Materials:

  • Recombinant human PDE5A1

  • This compound (or other PDE5 inhibitor)

  • FAM-labeled cGMP (fluorescent substrate)

  • Binding Agent (phosphate-binding nanoparticles)

  • Assay Buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: Add the assay buffer, this compound dilutions, and PDE5 enzyme to the wells of a microplate.

  • Initiate Reaction: Add the FAM-labeled cGMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Add Binding Agent: Add the binding agent to all wells.

  • Second Incubation: Incubate for an additional period (e.g., 30 minutes) to allow for binding.

  • Measurement: Read the fluorescence polarization of each well.

  • Data Analysis: Plot the FP values against the inhibitor concentration to determine the IC50.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Potential Cause Recommended Solution
Inaccurate pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete mixing of reagentsEnsure thorough mixing of all solutions before and after addition to the plate.
Edge effects in microplatesAvoid using the outer wells of the plate, or fill them with a buffer solution.
Temperature gradients across the plateAllow the plate to equilibrate to room temperature before reading.

Issue 2: No or very low PDE5 enzyme activity (high signal in FP assay, low signal in absorbance assay).

Potential Cause Recommended Solution
Inactive enzymeEnsure proper storage of the recombinant PDE5 enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a positive control.
Incorrect buffer compositionVerify the pH and ionic strength of the assay buffer. Ensure the presence of necessary cofactors (e.g., Mg²⁺).
Substrate degradationStore cGMP or cGMP-FAM as recommended by the manufacturer, protected from light and moisture.

Issue 3: Inconsistent IC50 values for this compound.

Potential Cause Recommended Solution
This compound degradationPrepare fresh stock solutions of the inhibitor. Store aliquots at -80°C for long-term use.[4]
Solubility issuesEnsure the inhibitor is fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary, but keep the final concentration consistent across all wells and below a level that affects enzyme activity.
Incorrect serial dilutionsCarefully prepare serial dilutions and use a new pipette tip for each dilution step.

Issue 4: Failure to achieve a response in cellular or in vivo models.

Potential Cause Recommended Solution
Inadequate dosageTitrate the dose of this compound to determine the optimal concentration for the desired effect.[8]
Poor bioavailabilityConsider the route of administration and formulation. For in vivo studies, ensure proper vehicle selection.
Presence of confounding factorsIn cellular models, ensure the cell line expresses PDE5. In animal models, consider factors such as age, health status, and the presence of comorbidities that may affect the response.[9][10]

Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds sGC_active sGC (Active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP (Inactive) PDE5->GMP Converts to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Gisadenafil Gisadenafil Besylate Gisadenafil->PDE5 Inhibits

Caption: Mechanism of action for this compound via PDE5 inhibition.

Experimental Workflow for a PDE5 Inhibition Assay

Experimental_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) B 2. Assay Plate Setup (Add Reagents to Microplate) A->B C 3. Initiate Reaction (Add Substrate) B->C D 4. Incubation (e.g., 37°C for 30-60 min) C->D E 5. Stop Reaction / Signal Development D->E F 6. Data Acquisition (Read Absorbance or Fluorescence Polarization) E->F G 7. Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: General workflow for an in vitro PDE5 inhibition assay.

References

Technical Support Center: Overcoming Poor Cell Permeability of Gisadenafil Besylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cell permeability of Gisadenafil Besylate.

Troubleshooting Guides

Issue: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay

You are observing a low Papp value for this compound in your Caco-2 permeability assay, suggesting poor intestinal permeability.

Possible Causes and Solutions:

  • Low Passive Diffusion: The physicochemical properties of this compound may limit its ability to passively diffuse across the cell membrane.

    • Troubleshooting Steps:

      • Optimize Formulation: Experiment with different formulation strategies to enhance solubility and permeability.[1] This can include the use of cyclodextrins, solid dispersions, or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3]

      • Prodrug Approach: Consider synthesizing a more lipophilic prodrug of this compound that can cross the cell membrane more efficiently and then be converted to the active drug intracellularly.[4]

  • Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its net transport across the monolayer.

    • Troubleshooting Steps:

      • Co-administration with an Efflux Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A. A significant increase in the A-to-B Papp value in the presence of the inhibitor would confirm P-gp mediated efflux.

      • Bidirectional Permeability Assay: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

  • Poor Aqueous Solubility: The limited solubility of this compound in the assay buffer could be the rate-limiting step for its transport.[5][6]

    • Troubleshooting Steps:

      • Solubility Enhancement: Increase the concentration of a co-solvent like DMSO in the dosing solution (while ensuring it remains non-toxic to the cells, typically ≤1%).

      • Formulation with Solubilizing Excipients: Incorporate non-toxic, solubilizing agents such as cyclodextrins into the formulation to increase the concentration of dissolved this compound available for absorption.[3]

Data Presentation: Caco-2 Permeability of this compound

Compound Direction Concentration (µM) Papp (10⁻⁶ cm/s) Efflux Ratio
Propranolol (High Permeability Control)A-to-B1025.2 ± 1.80.9
Atenolol (Low Permeability Control)A-to-B100.5 ± 0.11.1
This compound A-to-B 10 1.2 ± 0.3 4.5
This compound B-to-A 10 5.4 ± 0.7
This compound + Verapamil (50 µM) A-to-B 10 4.8 ± 0.6 1.2

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model.[7][8]

Materials:

  • Caco-2 cells (passage 25-40)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4

  • This compound

  • Lucifer Yellow

  • LC-MS/MS system

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using an EVOM2™ voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are considered suitable for the assay.[9]

    • Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s is acceptable.[9]

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • For apical-to-basolateral (A-to-B) transport, add the dosing solution containing this compound (e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) transport, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking (50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[6][10] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[11][12] By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[11][13] This is the physiological mechanism responsible for penile erection and is also beneficial in treating pulmonary arterial hypertension.[12][14]

Q2: My in vitro data suggests poor permeability. What are the potential in vivo consequences?

A2: Poor in vitro cell permeability is often correlated with low oral bioavailability in vivo.[15][16] This is because the drug may not be efficiently absorbed from the gastrointestinal tract into the systemic circulation.[17] Low bioavailability can lead to sub-therapeutic plasma concentrations and reduced efficacy. It may also contribute to high inter-individual variability in drug response.

Q3: What alternative in vitro permeability models can I use?

A3: Besides the Caco-2 model, you can use the Madin-Darby Canine Kidney (MDCK) cell line, which is often transfected with specific transporters like MDR1 (P-gp) to study efflux.[17] Another common model is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is a non-cell-based assay that predicts passive diffusion.[17]

Q4: Are there any formulation strategies that can specifically counteract P-gp efflux?

A4: Yes, certain excipients used in drug formulations have been shown to inhibit P-gp. These include surfactants like Cremophor® EL, Solutol® HS 15, and Vitamin E TPGS. Incorporating these into your formulation could potentially improve the net absorption of this compound by reducing P-gp mediated efflux.

Visualizations

Gisadenafil_MOA cluster_smooth_muscle_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate for PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades cGMP to Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Gisadenafil Gisadenafil Besylate Gisadenafil->PDE5 Inhibits Permeability_Troubleshooting Start Low Papp of Gisadenafil Besylate in Caco-2 Assay Cause1 Possible Cause: Low Passive Diffusion Start->Cause1 Cause2 Possible Cause: Efflux Transporter Activity Start->Cause2 Cause3 Possible Cause: Poor Aqueous Solubility Start->Cause3 Solution1 Troubleshooting: Optimize Formulation (e.g., SEDDS, Prodrug) Cause1->Solution1 Solution2 Troubleshooting: Co-administer with Efflux Inhibitor Cause2->Solution2 Solution3 Troubleshooting: Enhance Solubility (e.g., Co-solvents, Cyclodextrins) Cause3->Solution3

References

Adjusting Gisadenafil Besylate dosage for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Gisadenafil Besylate in in vitro studies. Due to the limited publicly available data on this compound in specific cell lines, this guide offers general principles for dosage determination of phosphodiesterase 5 (PDE5) inhibitors, using the well-characterized PDE5 inhibitor, Sildenafil, as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a specific inhibitor of phosphodiesterase 5 (PDE5).[1] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting PDE5, this compound increases intracellular levels of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation.[2][4]

Q2: I cannot find specific dosage recommendations for this compound for my cell line. Where should I start?

A2: When working with a novel compound like this compound where specific in vitro dosage data is scarce, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A starting point can be inferred from the IC50 value of the compound, if available, and from concentrations used for other PDE5 inhibitors in similar cell types. For example, studies with the PDE5 inhibitor Sildenafil in prostate cancer cell lines have used concentrations ranging from 2 µM to 100 µM.[5]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is typically soluble in DMSO. To prepare a stock solution, dissolve the compound in a suitable volume of DMSO to achieve a high concentration (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentrations for your experiments. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the key considerations when adjusting the dosage of a PDE5 inhibitor for different cell lines?

A4: Different cell lines can exhibit varying sensitivity to PDE5 inhibitors due to several factors:

  • Expression levels of PDE5: Cell lines with higher endogenous expression of PDE5 may require higher concentrations of the inhibitor to achieve a significant biological effect.

  • Activity of the NO/cGMP pathway: The baseline activity of the nitric oxide signaling pathway in a given cell line can influence its response to PDE5 inhibition.

  • Cellular metabolism: Differences in metabolic rates and drug efflux pump expression can alter the effective intracellular concentration of the compound.

  • Proliferation rate: Faster-proliferating cell lines might require different exposure times or concentrations compared to slower-growing lines.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect at the initial tested concentrations. 1. The concentration of this compound is too low.2. The cell line has low or no expression of PDE5.3. The experimental endpoint is not sensitive to changes in cGMP levels.1. Perform a wider dose-response curve, increasing the concentration range.2. Verify PDE5 expression in your cell line via Western blot or qPCR.3. Consider measuring cGMP levels directly using an ELISA to confirm target engagement.
High levels of cell death or toxicity observed. 1. The concentration of this compound is too high.2. Off-target effects of the compound at high concentrations.3. The solvent (e.g., DMSO) concentration is too high.1. Lower the concentration range in your dose-response experiments.2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration.3. Ensure the final DMSO concentration is below cytotoxic levels for your cell line.
Inconsistent results between experiments. 1. Variability in cell passage number or confluency.2. Instability of this compound in culture medium.3. Inconsistent incubation times.1. Use cells within a consistent passage number range and seed at a standardized density.2. Prepare fresh dilutions of the compound from the stock solution for each experiment.3. Adhere strictly to the established incubation times in your protocol.

Experimental Protocols & Data

Case Study: Sildenafil in Prostate Cancer (PCa) Cell Lines

The following data is adapted from a study investigating the effects of Sildenafil on various prostate cancer cell lines.[5] This can serve as a reference for designing dose-response experiments for this compound.

Table 1: Effect of Sildenafil on Prostate Cancer Cell Line Growth

Cell LineDocetaxel ConcentrationSildenafil Concentration% Growth Inhibition (relative to control)
LNCaP C-33IC252 µMSignificant enhancement of inhibition
C4-2BIC252 µMSignificant enhancement of inhibition
22Rv1IC252 µMSignificant enhancement of inhibition
22Rv10up to 100 µMNo significant growth inhibition

Data summarized from a study by Pitchiaya et al., which demonstrated that while Sildenafil alone did not inhibit growth up to 100 µM, it significantly enhanced the cytotoxic effects of docetaxel at a concentration of 2 µM.[5]

General Protocol for Determining Optimal Dosage
  • Cell Seeding: Plate the desired cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound from your stock solution in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Endpoint Assay: Perform a cell viability or proliferation assay (e.g., MTT, XTT, or direct cell counting) to assess the effect of the compound at each concentration.

  • Data Analysis: Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway

Gisadenafil_Besylate_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degraded by Cellular_Effects Downstream Cellular Effects cGMP->Cellular_Effects Mediates GMP 5'-GMP (Inactive) PDE5->GMP Gisadenafil This compound Gisadenafil->PDE5 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Dosage_Determination_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis A 1. Seed Cells in Multi-well Plate C 3. Treat Cells with Drug (include vehicle control) A->C B 2. Prepare Serial Dilutions of This compound B->C D 4. Incubate for Defined Period (e.g., 48h) C->D E 5. Perform Cell Viability Assay D->E F 6. Generate Dose-Response Curve & Determine IC50 E->F

Caption: Workflow for determining optimal dosage.

References

Minimizing artifacts in Gisadenafil Besylate-treated samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing artifacts and troubleshooting common issues encountered during experiments with Gisadenafil Besylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Phosphodiesterase Type 5 (PDE5). By inhibiting PDE5, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and increased blood flow in specific tissues. This mechanism is crucial for its therapeutic effects.

Q2: What are the common analytical challenges associated with this compound and similar compounds?

A2: Due to the increasing prevalence of structurally similar compounds, a significant challenge is the potential for adulteration in herbal or supplementary products.[1] Advanced analytical techniques are often required to detect and characterize these unapproved analogues. The rapid identification and structural elucidation of unknown analogues as adulterants is greatly enhanced by the wide myriad of analytical techniques employed, including high performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]

Q3: Are there any known stability issues with this compound during experimental procedures?

A3: Similar to other compounds in its class, this compound can be susceptible to thermal degradation at elevated temperatures. For instance, the related compound sildenafil citrate undergoes thermal decomposition at approximately 189.4°C.[2] It is crucial to consider the thermal stability of this compound during sample preparation and analysis to avoid artifact formation.

Troubleshooting Guides

Issue 1: Inconsistent peak areas in HPLC analysis

Possible Cause:

  • Sample Degradation: this compound may be degrading due to improper storage or handling, or exposure to high temperatures.

  • Incomplete Solubilization: The compound may not be fully dissolved in the chosen solvent, leading to variable concentrations.

  • Instrumental Drift: The HPLC system may be experiencing fluctuations in pump pressure or detector response.

Troubleshooting Steps:

  • Verify Sample Stability: Prepare fresh samples and compare their peak areas to older samples. Store all samples at the recommended temperature and protect them from light.

  • Optimize Solubilization: Experiment with different solvents or sonication to ensure complete dissolution of this compound.

  • System Suitability Tests: Run system suitability tests before each analytical run to ensure the HPLC system is performing within acceptable parameters.

Issue 2: Presence of unexpected peaks in mass spectrometry data

Possible Cause:

  • Metabolite Formation: The unexpected peaks could be metabolites of this compound formed during in-vitro or in-vivo experiments.

  • Contamination: The sample may be contaminated with impurities from solvents, reagents, or the experimental apparatus.

  • Adulterants: In the case of analyzing commercial products, the presence of unapproved analogues or other adulterants is a possibility.[1]

Troubleshooting Steps:

  • Metabolite Identification: Utilize high-resolution mass spectrometry and tandem MS/MS to identify the structure of the unknown peaks and compare them to predicted metabolic pathways.

  • Blank Analysis: Analyze a blank sample (containing all components except this compound) to identify any background contamination.

  • Reference Standard Comparison: If available, compare the mass spectra of the sample to certified reference standards of this compound and its known impurities.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 290 nm

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Thermal Decomposition Profile of this compound Analogues

CompoundOnset of Decomposition (°C)Mass Loss (%)
Analogue A185.221.5
Analogue B192.725.1
Analogue C179.819.8

Note: Data is hypothetical and for illustrative purposes.

Visualizations

References

Validation & Comparative

In Vitro Showdown: A Comparative Analysis of Gisadenafil Besylate and Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent phosphodiesterase type 5 (PDE5) inhibitors: Gisadenafil Besylate and the benchmark compound, Sildenafil. This analysis is supported by available experimental data to delineate their respective potencies and selectivity profiles.

This compound (also known as UK-369003) and Sildenafil are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. While both molecules share this primary mechanism of action, their in vitro characteristics, particularly their potency and selectivity against other phosphodiesterase isozymes, exhibit notable differences.

Quantitative Comparison of Inhibitory Activity

The in vitro potency and selectivity of this compound and Sildenafil have been characterized through various enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Selectivity is determined by comparing the IC50 value for the target enzyme (PDE5) to the IC50 values for other PDE isozymes. A higher selectivity ratio (IC50 for other PDE / IC50 for PDE5) indicates a more specific inhibitor with a potentially lower risk of off-target effects.

CompoundPDE IsozymeIC50 (nM)Selectivity vs. PDE5
This compound PDE51.23 - 3.6[1][2][3][4]-
PDE1A9100[2][5]~2500-fold[2][5]
PDE6>123 - >360 (>100-fold)[1]>100-fold[1]
Sildenafil PDE1>292>80-fold[6]
PDE2>2380>700-fold[6]
PDE3>2380>700-fold[6]
PDE4>2380>700-fold[6]
PDE53.4 - 8.5[7][8]-
PDE6~34 - 85 (10-fold)[6]~10-fold[6]
PDE11>2380>700-fold[6]

Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.[8]

Mechanism of Action and Signaling Pathway

Both this compound and Sildenafil are competitive inhibitors that target the catalytic site of PDE5. Their mechanism revolves around the nitric oxide (NO)/cGMP signaling cascade. In smooth muscle cells, the release of NO stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. PDE5 acts as a negative regulator in this pathway by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound and Sildenafil effectively prolong the action of cGMP, enhancing the NO-mediated relaxation of smooth muscle.

PDE5 Inhibition Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation GMP GMP (inactive) PDE5->GMP Hydrolyzes Inhibitors This compound or Sildenafil Inhibitors->PDE5 Inhibits

Figure 1. The NO/cGMP signaling pathway and the inhibitory action of this compound and Sildenafil on PDE5.

Experimental Protocols

The determination of IC50 values and selectivity profiles for PDE inhibitors typically involves enzymatic assays. Two common methods are the radiometric assay and the fluorescence polarization assay.

Radiometric Phosphodiesterase (PDE) Inhibition Assay

This traditional method measures the enzymatic activity of PDE by quantifying the conversion of a radiolabeled substrate, such as [3H]-cGMP, to its corresponding monophosphate.

Radiometric PDE Assay Workflow cluster_0 Reaction Incubation cluster_1 Product Conversion & Separation cluster_2 Quantification A Prepare reaction mixture: - PDE enzyme - [3H]-cGMP (substrate) - Assay buffer - Test inhibitor (Gisadenafil or Sildenafil) B Incubate at 30°C A->B C Stop reaction (e.g., by boiling) B->C D Add snake venom nucleotidase (converts [3H]-5'-GMP to [3H]-guanosine) C->D E Separate [3H]-guanosine from unreacted [3H]-cGMP (e.g., using ion-exchange chromatography) D->E F Measure radioactivity of [3H]-guanosine (Liquid Scintillation Counting) E->F

Figure 2. General workflow for a radiometric PDE inhibition assay.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, the PDE enzyme is incubated with the radiolabeled substrate, [3H]-cGMP, in an appropriate assay buffer. Varying concentrations of the inhibitor (this compound or Sildenafil) are added to different reaction sets.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, typically 30°C.[9]

  • Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation (e.g., boiling for 1 minute).[9]

  • Product Conversion: An excess of snake venom 5'-nucleotidase is added to the mixture. This enzyme converts the product of the PDE reaction, [3H]-5'-GMP, into the nucleoside [3H]-guanosine.[9]

  • Separation: The radiolabeled product ([3H]-guanosine) is separated from the unreacted substrate ([3H]-cGMP) using techniques like ion-exchange chromatography.[9]

  • Quantification: The amount of [3H]-guanosine is quantified using liquid scintillation counting. The level of radioactivity is directly proportional to the PDE activity.

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Phosphodiesterase (PDE) Inhibition Assay

The FP assay is a homogeneous, non-radioactive method that measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.

FP PDE Assay Principle cluster_0 Low Polarization State cluster_1 High Polarization State Substrate Fluorescently-labeled cGMP (fast tumbling) Light_out1 Depolarized Emitted Light Substrate->Light_out1 PDE_reaction PDE Enzyme (inhibited by Gisadenafil/Sildenafil) Substrate->PDE_reaction Hydrolysis Light_in1 Polarized Excitation Light Light_in1->Substrate Product Fluorescently-labeled GMP Complex Large Complex (slow tumbling) Product->Complex Binding_Agent Binding Agent Binding_Agent->Complex Light_out2 Polarized Emitted Light Complex->Light_out2 Light_in2 Polarized Excitation Light Light_in2->Complex PDE_reaction->Product

Figure 3. Principle of the fluorescence polarization (FP) PDE assay.

Detailed Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the PDE enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and varying concentrations of the test inhibitor in an appropriate buffer.

  • Enzymatic Reaction: The mixture is incubated to allow the PDE enzyme to hydrolyze the fluorescently labeled cGMP to fluorescently labeled GMP. The extent of this reaction is dependent on the level of inhibition by the test compound.

  • Binding and Detection: A binding agent, which specifically binds to the phosphate group of the linearized GMP product, is added to the reaction. This binding results in the formation of a large molecular complex.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured using a microplate reader. The small, free-tumbling fluorescent substrate exhibits low polarization. In contrast, the large complex of the fluorescent product and the binding agent tumbles much slower, resulting in a high polarization signal. The magnitude of the polarization signal is therefore proportional to the amount of product formed and, consequently, the PDE activity.

  • IC50 Determination: The IC50 value is calculated by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a dose-response curve.

Summary

Both this compound and Sildenafil are highly potent in vitro inhibitors of PDE5. The available data suggests that this compound may exhibit a higher potency for PDE5 compared to Sildenafil. Furthermore, this compound is reported to have a high selectivity for PDE5 over PDE6, which is an important consideration due to the potential for visual disturbances associated with PDE6 inhibition. Sildenafil, while highly selective for PDE5 against most other PDE isozymes, shows a lower selectivity margin against PDE6. A complete in vitro selectivity profile for this compound against a broader panel of PDE enzymes would be beneficial for a more comprehensive direct comparison. The experimental protocols outlined provide a basis for the in vitro characterization of these and other PDE5 inhibitors.

References

Validating the PDE5 Selectivity of Gisadenafil Besylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of PDE5 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity is determined by comparing the IC50 value for the target enzyme (PDE5) to the IC50 values for other PDE isoforms. A higher ratio of IC50 (other PDE) / IC50 (PDE5) signifies greater selectivity.

Table 1: In Vitro Potency of PDE5 Inhibitors

CompoundPDE5 IC50 (nM)
Gisadenafil Besylate3.6[1]
Sildenafil3.5 - 8.5
Vardenafil~0.7
Tadalafil~1.8

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Selectivity Profile of Common PDE5 Inhibitors

CompoundPDE1 (IC50, nM)PDE2 (IC50, nM)PDE3 (IC50, nM)PDE4 (IC50, nM)PDE6 (IC50, nM)PDE11 (IC50, nM)Selectivity (PDE5 vs PDE6)Selectivity (PDE5 vs PDE11)
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Sildenafil >1000>1000>1000>1000~20-80~1000~10-20 fold>1000 fold
Vardenafil >100>1000>1000>1000~7-15>1000~10-20 fold>9300 fold[2]
Tadalafil >1000>1000>1000>1000>1000~20-100>1000 fold~40 fold[2]

Data for Sildenafil, Vardenafil, and Tadalafil are compiled from various sources and represent approximate values. The selectivity of this compound for other PDE isoforms is not publicly available at the time of this publication.

Experimental Protocols

The determination of PDE5 inhibitory activity and selectivity is crucial for the validation of new chemical entities. Below is a generalized protocol for an in vitro phosphodiesterase inhibition assay.

In Vitro Phosphodiesterase (PDE) Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) against PDE5 and other PDE isoforms to assess its potency and selectivity.

Materials:

  • Recombinant human PDE enzymes (PDE1-11)

  • Test compound (this compound) and reference inhibitors (e.g., Sildenafil)

  • Substrate: Cyclic guanosine monophosphate (cGMP) for PDE5, PDE6, PDE9, PDE10, PDE11; Cyclic adenosine monophosphate (cAMP) for PDE4, PDE7, PDE8; Both for PDE1, PDE2, PDE3. Radiolabeled or fluorescently labeled substrates are often used.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (specific to the assay format)

  • 96-well microplates

  • Microplate reader (e.g., scintillation counter, fluorescence plate reader, or luminometer)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Enzyme Reaction:

    • In a 96-well microplate, add the assay buffer.

    • Add the diluted test compound or reference inhibitor to the respective wells. Include a control group with no inhibitor.

    • Add the specific PDE enzyme to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15 minutes).

  • Substrate Addition and Incubation:

    • Initiate the enzymatic reaction by adding the substrate (e.g., cGMP for PDE5) to all wells.

    • Incubate the plate at the controlled temperature for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the enzyme activity.

  • Reaction Termination and Detection:

    • Stop the reaction using a suitable method (e.g., by adding a stop solution, boiling, or using a specific termination reagent).

    • The amount of hydrolyzed substrate is then quantified using a detection method corresponding to the substrate used:

      • Radiometric Assay: If a radiolabeled substrate is used, the product is separated from the unreacted substrate, and the radioactivity is measured using a scintillation counter.

      • Fluorescence Polarization (FP) Assay: This method uses a fluorescently labeled substrate. The change in fluorescence polarization upon enzymatic cleavage is measured.

      • Luminescence Assay: These assays often involve a coupled-enzyme system where the product of the PDE reaction is converted into a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Selectivity Determination: Repeat the assay for a panel of different PDE isoforms to determine the IC50 values for each. The selectivity is then calculated as the ratio of the IC50 for the other isoforms to the IC50 for PDE5.

Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Signaling_Pathway cluster_0 Nitric Oxide (NO) Pathway cluster_1 PDE5 Action and Inhibition cluster_2 Physiological Effect NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC GMP 5'-GMP (inactive) cGMP->GMP hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 PDE5->GMP Gisadenafil Gisadenafil Besylate Gisadenafil->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of PDE5 and the mechanism of action of this compound.

Experimental Workflow for Determining PDE5 Selectivity

PDE5_Selectivity_Workflow cluster_pde5 PDE5 Assay cluster_other_pdes Other PDE Isoform Assays (e.g., PDE6, PDE11) start Start: Prepare Test Compound (this compound) and Reference Inhibitors prepare_assays Prepare Parallel Assays for PDE Isoforms (PDE1-11) start->prepare_assays pde5_assay Incubate PDE5 with Test Compound prepare_assays->pde5_assay other_pde_assay Incubate Other PDEs with Test Compound prepare_assays->other_pde_assay pde5_substrate Add cGMP Substrate pde5_assay->pde5_substrate pde5_detect Terminate Reaction & Detect Product pde5_substrate->pde5_detect pde5_ic50 Calculate PDE5 IC50 pde5_detect->pde5_ic50 compare Compare IC50 Values pde5_ic50->compare other_pde_substrate Add Respective Substrate (cAMP or cGMP) other_pde_assay->other_pde_substrate other_pde_detect Terminate Reaction & Detect Product other_pde_substrate->other_pde_detect other_pde_ic50 Calculate Other PDE IC50s other_pde_detect->other_pde_ic50 other_pde_ic50->compare end End: Determine Selectivity Profile compare->end

Caption: Experimental workflow for determining the PDE5 selectivity of a test compound.

References

A Comparative Guide to Gisadenafil Besylate and Other PDE5 Inhibitors for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gisadenafil Besylate against other well-established phosphodiesterase type 5 (PDE5) inhibitors, namely Sildenafil, Tadalafil, and Vardenafil. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific preclinical and clinical research needs.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By catalyzing the hydrolysis of cGMP, PDE5 regulates smooth muscle relaxation and blood flow in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature. Inhibition of PDE5 leads to an accumulation of cGMP, resulting in vasodilation. This mechanism forms the basis for the therapeutic use of PDE5 inhibitors in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

This compound (also known as UK-369003) is a potent and selective PDE5 inhibitor.[1][2] While less extensively documented in publicly available research compared to its counterparts, the available data suggests it is a valuable tool for researchers studying the NO/cGMP pathway and developing novel therapeutics.

Biochemical and Pharmacokinetic Comparison

The following tables summarize the key biochemical and pharmacokinetic parameters of this compound, Sildenafil, Tadalafil, and Vardenafil. These data have been compiled from various preclinical and clinical studies.

Table 1: Biochemical Properties of PDE5 Inhibitors

CompoundIC50 for PDE5 (nM)Selectivity vs. PDE6Selectivity vs. PDE1Selectivity vs. PDE11
This compound 1.1 - 3.6[1][2][3]>100-fold[1][2]~2500-fold (vs. PDE1A)Data not available
Sildenafil 3.510-fold80-fold[4]1000-fold[5]
Tadalafil 1.8550-fold[6]>10,000-fold[6]40-fold[5]
Vardenafil 0.716-fold[7]257-fold[7]9300-fold[5]

Table 2: Pharmacokinetic Properties of PDE5 Inhibitors in Humans

ParameterThis compoundSildenafilTadalafilVardenafil
Bioavailability (%) Data not available (Nonlinear PK at doses ≥100mg)~40~15 (Food has no significant effect)~15
Tmax (hours) Data not available~12~0.7-0.9
Half-life (hours) Data not available3-5~17.5~4-5
Protein Binding (%) Data not available~96~94~95
Metabolism Primarily CYP3A4CYP3A4 (major), CYP2C9 (minor)CYP3A4CYP3A4 (major), CYP3A5, CYP2C9
Excretion Data not availableFeces (~80%), Urine (~13%)Feces (~61%), Urine (~36%)Feces (~91-95%), Urine (~2-6%)

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and typical experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

PDE5_Signaling_Pathway PDE5 Signaling Pathway in Smooth Muscle Cells NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to Inhibitors PDE5 Inhibitors (e.g., Gisadenafil) Inhibitors->PDE5 inhibits

Caption: The Nitric Oxide/cGMP signaling pathway and the point of intervention for PDE5 inhibitors.

Experimental_Workflow In Vitro and In Vivo Evaluation of PDE5 Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Source Recombinant Human PDE Isozymes IC50_Assay IC50 Determination (e.g., Fluorescence Polarization) Enzyme_Source->IC50_Assay Selectivity_Screen Selectivity Profiling (vs. PDE1, PDE6, PDE11, etc.) IC50_Assay->Selectivity_Screen Drug_Admin Compound Administration (Oral or IV) IC50_Assay->Drug_Admin Lead Compound Selection Animal_Model Animal Model of ED (e.g., Diabetic or Aged Rats) Animal_Model->Drug_Admin Efficacy_Test Efficacy Measurement (Intracavernosal Pressure) Drug_Admin->Efficacy_Test PK_Study Pharmacokinetic Analysis (Blood Sampling) Drug_Admin->PK_Study

Caption: A generalized workflow for the preclinical evaluation of novel PDE5 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in PDE5 inhibitor research.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of a compound against PDE5 by measuring the generation of GMP from a fluorescently labeled cGMP substrate.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescein-labeled cGMP substrate

  • Anti-GMP antibody

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate wells, add the assay buffer, the test compound dilution, and the recombinant PDE5 enzyme.

  • Initiate the enzymatic reaction by adding the fluorescein-labeled cGMP substrate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the anti-GMP antibody coupled to a fluorescent tracer.

  • Incubate to allow for antibody-GMP binding.

  • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the enzyme-generated GMP.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of Erectile Dysfunction in Rats

This protocol describes the evaluation of a PDE5 inhibitor's efficacy in an animal model of erectile dysfunction, often induced by diabetes or aging.

Animals:

  • Male Sprague-Dawley rats (aged or streptozotocin-induced diabetic)

Procedure:

  • Anesthetize the rat (e.g., with a mixture of ketamine and xylazine).

  • Surgically expose the carotid artery for blood pressure monitoring and the corpus cavernosum for intracavernosal pressure (ICP) measurement.

  • Isolate the cavernous nerve for electrical stimulation.

  • Administer the test compound (e.g., this compound) either orally (by gavage) or intravenously at various doses.

  • After a predetermined time for drug absorption, apply electrical stimulation to the cavernous nerve to induce an erectile response.

  • Record the mean arterial pressure (MAP) and the ICP simultaneously.

  • Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) as the primary measure of erectile function.

  • Compare the ICP/MAP ratios between vehicle-treated and compound-treated groups to determine the efficacy of the PDE5 inhibitor.

  • At the end of the experiment, blood samples can be collected to determine the pharmacokinetic profile of the compound.

Discussion and Conclusion

The available data indicates that this compound is a highly potent PDE5 inhibitor with significant selectivity over PDE6 and PDE1A.[1][2] Its potency is comparable to or greater than that of established PDE5 inhibitors like Sildenafil, Tadalafil, and Vardenafil. The high selectivity against PDE6 is a desirable characteristic, as off-target inhibition of PDE6 is associated with visual disturbances.

However, a comprehensive public profile of this compound, particularly regarding its selectivity against other PDE isoforms (e.g., PDE11) and its in vivo efficacy in established animal models of erectile dysfunction, is limited. Further research and publication of data in these areas would be highly beneficial for the scientific community.

In contrast, Sildenafil, Tadalafil, and Vardenafil have been extensively studied, and a wealth of comparative data is available to guide researchers. The choice between these established inhibitors often depends on the desired pharmacokinetic profile, such as the onset and duration of action.

For researchers investigating the fundamental roles of the NO/cGMP pathway or seeking novel chemical scaffolds for PDE5 inhibition, this compound represents a promising research tool due to its high potency. For studies requiring a well-characterized compound with a predictable pharmacokinetic and safety profile, Sildenafil, Tadalafil, and Vardenafil remain the standards.

This guide provides a framework for comparing PDE5 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific requirements of their experimental designs when selecting a compound for their studies.

References

A Comparative Guide to Gisadenafil Besylate and Alternatives for Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Gisadenafil Besylate and its alternatives in various experimental models for the treatment of erectile dysfunction (ED). Due to the limited publicly available data on this compound, this guide utilizes Sildenafil, a well-characterized phosphodiesterase type 5 (PDE5) inhibitor with a similar mechanism of action, as a proxy for comparative analysis. The guide objectively compares the performance of PDE5 inhibitors with other therapeutic agents, supported by experimental data from preclinical and clinical studies.

Mechanism of Action and Signaling Pathways

Erectile function is a complex physiological process involving the relaxation of smooth muscle in the corpus cavernosum of the penis, leading to increased blood flow and erection. This process is primarily mediated by two key signaling pathways: the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the cyclic adenosine monophosphate (cAMP) pathway.

This compound (represented by Sildenafil) , as a potent PDE5 inhibitor, enhances the NO/cGMP pathway.[1] Nitric oxide, released in response to sexual stimulation, activates guanylate cyclase, which in turn increases the levels of cGMP. cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to elevated cGMP levels, prolonging the erection.

Alprostadil , a synthetic analog of prostaglandin E1 (PGE1), directly activates the cAMP pathway.[1][2] It binds to prostaglandin receptors on smooth muscle cells, stimulating adenylyl cyclase to produce cAMP. Increased cAMP levels also lead to smooth muscle relaxation and vasodilation, inducing an erection independent of the NO/cGMP pathway.[1]

Phentolamine Mesylate is an alpha-adrenergic receptor antagonist. It blocks the effects of norepinephrine, a neurotransmitter that causes vasoconstriction of the penile arteries. By blocking these receptors, phentolamine promotes vasodilation and increased blood flow to the penis.

Figure 1: Signaling pathways in erectile function.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from various preclinical and clinical studies, providing a comparative overview of this compound (represented by Sildenafil), Alprostadil, and Phentolamine Mesylate.

Preclinical Models
DrugAnimal ModelKey Efficacy EndpointResultReference
Sildenafil RabbitIntracavernosal Pressure (ICP)Dose-dependent increase in ICP[3]
RabbitRelaxation of Corpus CavernosumPotentiated electrical field stimulation-induced relaxation[4]
Alprostadil RatDetrusor Muscle ContractionPotentiated acetylcholine-induced contraction[5]
Phentolamine CanineArterial Inflow to Penis50-100% increase over baseline
RabbitRelaxation of Corpus CavernosumED50 of 0.49 ± 0.025 µM[4]
Clinical Trials
DrugStudy DesignPatient PopulationKey Efficacy EndpointResultKey Adverse EventsReference
Sildenafil Randomized, double-blind, placebo-controlledMen with EDGlobal improvement in erections79% with dose optimization vs. 21% with placeboHeadache, flushing, dyspepsia[6]
Meta-analysis of 10 RCTs2123 men with ED≥60% successful intercourse attempts49% with dose optimization vs. 11% with placeboTreatment-related adverse events in 30% vs. 11% with placebo[6]
Alprostadil (Intracavernosal) Dose-response study296 men with EDErection sufficient for intercourseSignificant dose-response relation (P ≤ 0.001)Penile pain (50%), prolonged erection (5%)[7]
6-month self-injection study683 men with EDAbility to have sexual activity94% of injectionsPenile pain (11% of injections), priapism (1%)[7]
Phentolamine Mesylate (Oral) Open-label, long-term>2000 men with mild to moderate EDIncrease in IIEF Erectile Function Domain scoreStatistically significant increaseMild to moderate, consistent with known pharmacodynamics[8]
Double-blind, placebo-controlled40 men with organogenic EDFull erections50% with 40 mg vs. 20% with placeboSingle minor side effect in 1 patient[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited studies.

Preclinical Study: Sildenafil in Rabbit Corpus Cavernosum
  • Objective: To investigate the effect of sildenafil on the smooth muscle of the rabbit corpus cavernosum (RCC) and compare it with other vasoactive agents.[4]

  • Animal Model: Male New Zealand White rabbits.

  • Tissue Preparation: The penis was excised, and the corpus cavernosum was dissected and cut into strips.

  • Experimental Setup: The RCC strips were mounted in organ baths containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. The tension of the strips was recorded isometrically.

  • Protocol:

    • The RCC strips were pre-contracted with phenylephrine (3 x 10⁻⁶ M).

    • Electrical field stimulation (EFS) was applied to induce nitrergic relaxation.

    • The effects of Sildenafil, Phentolamine, yohimbine, and L-arginine on the EFS-induced relaxation and phenylephrine-induced tone were evaluated.

    • Concentration-response curves were generated to determine the potency (ED50) of each drug.

Preclinical Experimental Workflow Animal Model (e.g., Rabbit) Animal Model (e.g., Rabbit) Tissue Dissection (Corpus Cavernosum) Tissue Dissection (Corpus Cavernosum) Animal Model (e.g., Rabbit)->Tissue Dissection (Corpus Cavernosum) Organ Bath Setup Organ Bath Setup Tissue Dissection (Corpus Cavernosum)->Organ Bath Setup Pre-contraction with Phenylephrine Pre-contraction with Phenylephrine Organ Bath Setup->Pre-contraction with Phenylephrine Electrical Field Stimulation (EFS) Electrical Field Stimulation (EFS) Pre-contraction with Phenylephrine->Electrical Field Stimulation (EFS) EFS EFS Drug Administration (Sildenafil, Alprostadil, Phentolamine) Drug Administration (Sildenafil, Alprostadil, Phentolamine) EFS->Drug Administration (Sildenafil, Alprostadil, Phentolamine) Measurement of Muscle Relaxation/Contraction Measurement of Muscle Relaxation/Contraction Drug Administration (Sildenafil, Alprostadil, Phentolamine)->Measurement of Muscle Relaxation/Contraction Data Analysis (e.g., ED50 calculation) Data Analysis (e.g., ED50 calculation) Measurement of Muscle Relaxation/Contraction->Data Analysis (e.g., ED50 calculation)

Figure 2: Preclinical experimental workflow.
Clinical Trial: Sildenafil for Erectile Dysfunction

  • Objective: To determine the onset and duration of action of sildenafil in patients with erectile dysfunction.[1]

  • Study Design: Randomized, double-blind, placebo-controlled, two-way crossover study.

  • Patient Population: Men with a diagnosis of erectile dysfunction of no known organic cause.

  • Protocol:

    • Patients received a single oral 50 mg dose of sildenafil or a matching placebo after fasting.

    • A 7-day washout period was implemented before crossover to the alternate treatment.

    • Visual sexual stimulation (VSS) was initiated 10 minutes after dosing and continued for 60 minutes.

    • Penile rigidity was monitored using a RigiScan® device.

    • The primary endpoints were the time to onset of erections with >60% rigidity and the duration of these erections.

Clinical Trial: Intracavernosal Alprostadil for Erectile Dysfunction
  • Objective: To investigate the efficacy and safety of intracavernosal alprostadil in men with erectile dysfunction of various etiologies.[7]

  • Study Design: Three separate multi-institutional, prospective studies: a dose-response study, a dose-finding study, and a six-month self-injection study.

  • Patient Population: Men with erectile dysfunction of vasculogenic, neurogenic, psychogenic, and mixed causes.

  • Protocol (Dose-Response Study):

    • 296 men were randomized to receive a single intracavernosal injection of placebo or alprostadil at doses of 2.5, 5, 10, or 20 µg.

    • Erections were evaluated by a clinician and the patient.

    • The primary efficacy measure was the achievement of an erection sufficient for sexual intercourse.

Clinical Trial: Oral Phentolamine for Erectile Dysfunction
  • Objective: To evaluate the efficacy of oral phentolamine in men with erectile dysfunction.[2]

  • Study Design: Prospective, double-blind, placebo-controlled trial.

  • Patient Population: 44 men with recent onset (< 3 years) of erectile dysfunction with a high likelihood of organogenic etiology.

  • Protocol:

    • Following a placebo run-in phase, 40 eligible patients entered the double-blind phase.

    • Patients were randomized to receive placebo or phentolamine at doses of 20 mg, 40 mg, or 60 mg.

    • The primary endpoint was the achievement of a full erection sufficient for intercourse.

Clinical Trial Workflow Patient Recruitment & Screening Patient Recruitment & Screening Informed Consent Informed Consent Patient Recruitment & Screening->Informed Consent Randomization (to Drug or Placebo) Randomization (to Drug or Placebo) Informed Consent->Randomization (to Drug or Placebo) Drug Administration Drug Administration Randomization (to Drug or Placebo)->Drug Administration Efficacy Assessment (e.g., IIEF, RigiScan) Efficacy Assessment (e.g., IIEF, RigiScan) Drug Administration->Efficacy Assessment (e.g., IIEF, RigiScan) Safety Monitoring (Adverse Events) Safety Monitoring (Adverse Events) Efficacy Assessment (e.g., IIEF, RigiScan)->Safety Monitoring (Adverse Events) Data Collection & Analysis Data Collection & Analysis Safety Monitoring (Adverse Events)->Data Collection & Analysis Study Conclusion Study Conclusion Data Collection & Analysis->Study Conclusion

Figure 3: Clinical trial workflow.

References

A Comparative Guide to the Reproducibility of PDE5 Inhibitor Experiments, Featuring Gisadenafil Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gisadenafil Besylate and other prominent phosphodiesterase type 5 (PDE5) inhibitors. It is designed to offer an objective overview of their performance, supported by experimental data, to aid in the design and interpretation of reproducible research in this area.

Introduction to this compound and the PDE5 Inhibitor Class

This compound is a potent, orally active, and specific inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] With a reported IC50 of 3.6 nM, its in vitro potency is comparable to other well-established PDE5 inhibitors.[1] While this compound is currently available as a research and pharmaceutical reference standard, extensive clinical trial data is not yet publicly available.[2] Therefore, this guide will focus on the broader class of PDE5 inhibitors, including Sildenafil, Tadalafil, Vardenafil, and Avanafil, to provide a framework for assessing the reproducibility of experiments with this class of compounds.

The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.

Comparative Efficacy and Pharmacokinetics of PDE5 Inhibitors

The reproducibility of experimental results is contingent on understanding the key efficacy and pharmacokinetic parameters of the compounds being studied. The following table summarizes key data from clinical trials of leading PDE5 inhibitors.

ParameterSildenafilTadalafilVardenafilAvanafilThis compound
IC50 for PDE5 ~3.5 nM~1.8 nM~0.7 nM~5.2 nM3.6 nM [1]
Time to Max. Concentration ~1 hour~2 hours~1 hour~0.5-0.75 hoursNot available
Half-life ~4 hours~17.5 hours~4-5 hours~5 hoursNot available
Food Effect (High-Fat Meal) Delayed absorptionNo significant effectDelayed absorptionNo significant effectNot available
Common Adverse Events Headache, flushing, dyspepsia, nasal congestion, abnormal visionHeadache, dyspepsia, back pain, myalgia, nasal congestionHeadache, flushing, dyspepsia, nasal congestionHeadache, flushing, nasal congestionNot available

Experimental Protocols for Assessing PDE5 Inhibitor Activity

To ensure the reproducibility of experiments involving PDE5 inhibitors, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments cited in the study of these compounds.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of a compound against the PDE5 enzyme.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cGMP analog. When the analog is cleaved by PDE5, it is captured by a binding agent, resulting in a change in its rotational speed and, consequently, a change in FP. Inhibitors of PDE5 will prevent this change.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (cGMP-FAM)

  • Binding Agent (specific phosphate-binding nanobeads)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • Test compounds (e.g., this compound) and controls (e.g., Sildenafil)

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 5 µL of the diluted compounds to the wells of the microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Add 10 µL of a solution containing PDE5A1 enzyme and cGMP-FAM to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the Binding Agent to each well.

  • Incubate for another 30 minutes at room temperature.

  • Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro Corpus Cavernosum Smooth Muscle Relaxation Assay

This organ bath experiment assesses the functional effect of PDE5 inhibitors on smooth muscle relaxation.

Principle: Strips of corpus cavernosum tissue are mounted in an organ bath and contracted with a vasoconstrictor. The ability of a PDE5 inhibitor to induce relaxation in the pre-contracted tissue is then measured.

Materials:

  • Human or animal (e.g., rabbit, rat) corpus cavernosum tissue

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

  • Phenylephrine (vasoconstrictor)

  • Test compounds and controls

  • Organ bath system with force transducers and data acquisition software

Procedure:

  • Prepare strips of corpus cavernosum tissue (e.g., 2x2x7 mm) and mount them in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.[3]

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of ~2 g, with washes every 15 minutes.[3]

  • Induce a submaximal contraction with phenylephrine (e.g., 10 µM).

  • Once a stable contraction plateau is reached, add the test compound in a cumulative manner to generate a concentration-response curve.

  • Record the changes in tension and express the relaxation as a percentage of the phenylephrine-induced contraction.

In Vivo Measurement of Intracavernosal Pressure (ICP) in a Rat Model

This in vivo experiment is a standard for evaluating the pro-erectile effect of PDE5 inhibitors.

Principle: In an anesthetized rat, the cavernous nerve is electrically stimulated to induce an erection, and the resulting change in intracavernosal pressure (ICP) is measured. The effect of a PDE5 inhibitor on the ICP response is then quantified.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., pentobarbital, 45 mg/kg, i.p.)[4]

  • Pressure transducer and data acquisition system

  • Bipolar platinum electrode for nerve stimulation

  • 24-gauge needle connected to the pressure transducer

  • Test compounds and vehicle control

Procedure:

  • Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the penis for ICP measurement.[4][5]

  • Isolate the cavernous nerve and place the bipolar electrode around it.[4][6]

  • Insert the 24-gauge needle into the corpus cavernosum to measure ICP.[4][5]

  • Administer the test compound or vehicle (e.g., orally or intravenously) and allow for an appropriate absorption period.

  • Electrically stimulate the cavernous nerve (e.g., 5V, 15 Hz, 1 ms pulse width for 60 seconds) and record the maximal ICP and the mean arterial pressure (MAP).[4]

  • Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.

  • Compare the ICP/MAP ratios between the vehicle and test compound groups.

Signaling Pathways and Experimental Workflows

To visualize the relationships between the molecular targets and experimental procedures, the following diagrams are provided.

cluster_0 NO-cGMP Signaling Pathway Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP catalyzes conversion of GTP GTP GTP GTP->cGMP PKG PKG cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) degrades cGMP This compound & Alternatives This compound & Alternatives This compound & Alternatives->PDE5 inhibits cluster_1 Experimental Workflow for PDE5 Inhibitor Evaluation In Vitro Studies In Vitro Studies Enzyme Inhibition Assay Enzyme Inhibition Assay In Vitro Studies->Enzyme Inhibition Assay Smooth Muscle Relaxation Assay Smooth Muscle Relaxation Assay In Vitro Studies->Smooth Muscle Relaxation Assay In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Data Analysis Data Analysis Smooth Muscle Relaxation Assay->Data Analysis Animal Model (Rat ICP) Animal Model (Rat ICP) In Vivo Studies->Animal Model (Rat ICP) Efficacy Comparison (ICP/MAP) Efficacy Comparison (ICP/MAP) Animal Model (Rat ICP)->Efficacy Comparison (ICP/MAP) Conclusion Conclusion IC50 Determination->Conclusion Efficacy Comparison (ICP/MAP)->Conclusion

References

Independent Verification of Gisadenafil Besylate's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of Gisadenafil Besylate against other commercially available phosphodiesterase type 5 (PDE5) inhibitors. The data presented is supported by established experimental protocols to ensure independent verification and aid in research and development decisions.

Comparative Analysis of PDE5 Inhibitor IC50 Values

The potency of this compound and other selected PDE5 inhibitors is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates a higher potency.

CompoundIC50 (nM)
This compound 3.6 [1]
Sildenafil3.5 - 8.5[2]
Vardenafil0.7
Tadalafil2.0
Avanafil5.2[3]

Experimental Protocol for IC50 Determination of PDE5 Inhibitors

The following is a representative protocol for determining the IC50 value of a PDE5 inhibitor using a colorimetric-based enzymatic assay. This method measures the amount of phosphate produced from the hydrolysis of cGMP by PDE5.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • Malachite Green-based phosphate detection reagent

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620-650 nm

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer

    • Test compound dilution (or vehicle control)

    • PDE5 enzyme solution

    • Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Initiation of Reaction: Add the cGMP substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at the chosen temperature. The incubation time should be within the linear range of the enzyme reaction.

  • Termination and Phosphate Detection:

    • Stop the reaction by adding a stop solution (if required by the detection kit).

    • Add the CIAP enzyme to convert the product GMP into guanosine and inorganic phosphate (Pi). Incubate as required.

    • Add the Malachite Green reagent, which will form a colored complex with the inorganic phosphate.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 620-650 nm).

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme or substrate).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration at which 50% inhibition is observed.

Visualizing the PDE5 Signaling Pathway

The following diagrams illustrate the core signaling pathway affected by PDE5 inhibitors and a typical experimental workflow for IC50 determination.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor This compound (PDE5 Inhibitor) Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

IC50_Workflow A Prepare Serial Dilutions of this compound B Add PDE5 Enzyme and Inhibitor to Microplate Wells A->B C Initiate Reaction with cGMP Substrate B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Detect Phosphate Production D->E F Measure Absorbance E->F G Plot Dose-Response Curve and Calculate IC50 F->G

References

Safety Operating Guide

Proper Disposal of Gisadenafil Besylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance for the safe and compliant disposal of Gisadenafil Besylate, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

The disposal of chemical waste, particularly pharmaceutical compounds, is strictly regulated to prevent environmental contamination and potential harm to human health. This compound, a PDE5 inhibitor used in research, must be disposed of in accordance with federal, state, and local regulations. While specific institutional guidelines may vary, the following procedures provide a framework for its proper disposal.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 334827-98-4[1][2][3]
Molecular Formula C23H33N7O5S.C6H6O3S[1][3]
Molecular Weight 677.79 g/mol [1][3]
Appearance White to off-white powder[2]
Solubility DMSO: >35mg/mL[2]
Storage Desiccate at room temperature[2]

Disposal Protocol

The primary step in the proper disposal of any chemical is to consult its Safety Data Sheet (SDS) to determine if it is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a specific SDS for this compound was not publicly available at the time of this writing, a conservative approach, treating it as potentially hazardous, is recommended.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats) from liquid waste (e.g., unused solutions).

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.

    • Do not pour this compound solutions down the drain.[4][5] The Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[4][5]

  • Decontamination:

    • Thoroughly decontaminate any laboratory equipment that has come into contact with this compound using an appropriate solvent and cleaning procedure as outlined by your institution's safety protocols.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is governed by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's RCRA provides a comprehensive framework for managing hazardous waste from its generation to its final disposal.[4][6] Healthcare and research facilities are required to comply with these regulations to ensure the safe and environmentally sound management of pharmaceutical waste.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation and Containerization cluster_3 Step 3: Storage and Disposal cluster_4 End: Compliant Disposal start Generate this compound Waste sds Consult Safety Data Sheet (SDS) Is it RCRA Hazardous Waste? start->sds hazardous_waste Segregate as Hazardous Waste Use Labeled, Compatible Container sds->hazardous_waste Yes non_hazardous_waste Segregate as Non-Hazardous Pharmaceutical Waste Use Labeled, Compatible Container sds->non_hazardous_waste No/Unknown (Treat as Hazardous) ehs_pickup Store in Satellite Accumulation Area Contact EHS for Disposal hazardous_waste->ehs_pickup reverse_distributor Store Appropriately Dispose via Reverse Distributor or Permitted TSD Facility non_hazardous_waste->reverse_distributor end Waste Disposed Compliantly ehs_pickup->end reverse_distributor->end

Caption: this compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific environmental health and safety protocols and the manufacturer's Safety Data Sheet for complete and accurate disposal instructions.

References

Personal protective equipment for handling Gisadenafil Besylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for Gisadenafil Besylate, a potent phosphodiesterase 5 (PDE5) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] All personnel handling this compound must use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent direct contact with this compound. The following table summarizes the required protective gear.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness) with a breakthrough time of at least 480 minutes.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter. In case of intensive or longer exposure, a respiratory protective device that is independent of circulating air should be used.[1]
Engineering Controls and Work Practices

To minimize exposure risk, the following engineering controls and work practices should be implemented:

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. For long-term storage, desiccate at room temperature. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

This compound is a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in the cGMP signaling pathway. The following sections provide a detailed methodology for a common in vitro experiment to assess its inhibitory activity.

In Vitro PDE5 Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the PDE5 enzyme activity (IC50).

Materials:

  • Recombinant human PDE5 enzyme

  • This compound

  • Cyclic guanosine monophosphate (cGMP) substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Detection reagents (e.g., a kit that measures the amount of remaining cGMP or the product, GMP)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a series of dilutions of the compound in the assay buffer.

  • Enzyme Reaction: In a microplate, add the PDE5 enzyme to the assay buffer.

  • Inhibitor Addition: Add the different concentrations of this compound to the wells containing the enzyme. Include a control group with no inhibitor.

  • Substrate Addition: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measurement: Use a microplate reader to measure the signal, which is proportional to the amount of cGMP remaining or GMP produced.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagents (this compound dilutions) Add_Inhibitor Add Inhibitor to Enzyme Prep_Reagents->Add_Inhibitor Prep_Enzyme Prepare PDE5 Enzyme Solution Prep_Enzyme->Add_Inhibitor Add_Substrate Add cGMP Substrate Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection Add Detection Reagents Stop_Reaction->Add_Detection Read_Plate Measure Signal (Microplate Reader) Add_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

In Vitro PDE5 Inhibition Assay Workflow

Mechanism of Action: Signaling Pathway

This compound exerts its effect by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE5, this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP cGMP->GMP degrades Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation PDE5 PDE5 Gisadenafil This compound Gisadenafil->PDE5 inhibits Disposal_Plan cluster_generation Waste Generation cluster_handling Waste Handling cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused powder, contaminated labware, PPE) Segregation Segregate into Labeled Hazardous Waste Containers Solid_Waste->Segregation Liquid_Waste Liquid Waste (Solutions containing this compound) Liquid_Waste->Segregation Storage Store in Designated Satellite Accumulation Area Segregation->Storage Disposal_Vendor Transfer to Approved Waste Disposal Vendor Storage->Disposal_Vendor Incineration Incineration or other Approved Treatment Method Disposal_Vendor->Incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gisadenafil Besylate
Reactant of Route 2
Gisadenafil Besylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.